The Na+/H+ exchanger isoform 1 (NHE1) is a critical plasma membrane transporter belonging to the solute carrier 9 family (SLC9A1) that performs electroneutral exchange of one intracellular proton for one extracellular sodium ion. This exchange is driven by the electrochemical Na+ concentration gradient and serves as a fundamental cellular mechanism for regulating intracellular pH (pHi) and cell volume homeostasis [1]. NHE1 is ubiquitously expressed across mammalian tissues, with particularly significant roles in cardiac, neural, and epithelial cells. In cardiomyocytes, NHE1 exhibits specialized localization at intercalated disks and T-tubules rather than peripheral sarcolemmal membranes, suggesting specific functional compartmentalization that influences local pH microdomains [1]. The transporter exists as a homodimer with each monomer consisting of 12 transmembrane helices that form the ion translocation pathway and a cytoplasmic C-terminal regulatory domain that interacts with various binding partners including the obligatory regulator calcium-binding protein CHP1 [2].
Therapeutic interest in NHE1 inhibition has substantially increased due to its implicated role in multiple pathological conditions. In cardiovascular diseases, NHE1 becomes particularly detrimental during ischemia-reperfusion injury (IRI), where intracellular acidosis activates NHE1 to extrude protons, leading to intracellular Na+ accumulation [3]. This elevated Na+ load subsequently activates the Na+/Ca2+ exchanger (NCX) in reverse mode, causing massive calcium overload that triggers mitochondrial dysfunction, excessive reactive oxygen species production, and ultimately cardiomyocyte apoptosis [3] [1]. Beyond cardiac pathologies, NHE1 plays significant roles in cancer cell proliferation and metastasis, neurological disorders, and inflammatory conditions, making it a compelling target for multiple therapeutic areas [4] [2]. The recent elucidation of human NHE1-CHP1 complex structures through cryo-EM has dramatically advanced our understanding of the molecular mechanisms underlying NHE1 function and inhibition, providing unprecedented opportunities for structure-based drug design [2].
The evolution of NHE1 inhibitors has progressed through several generations, beginning with the diuretic agent amiloride as the first-generation prototype with moderate NHE1 inhibitory activity [3]. Subsequent medicinal chemistry efforts produced more potent and selective second and third-generation inhibitors featuring acylated guanidine motifs that significantly improved target affinity and pharmacokinetic properties. Among these, cariporide and zoniporide emerged as prominent examples that advanced to clinical trials for cardiovascular indications, though none have yet received FDA approval [3]. Recent developments have focused on novel chemotypes with improved efficacy and safety profiles, including diphenyl ketone derivatives [5] [3], quinazoline-2,4-diones [4], and the unexpected discovery of NHE1 inhibitory activity in SGLT2 inhibitors like empagliflozin, despite ongoing scientific debate regarding their mechanism of action [6].
Table 1: Developmental NHE1 Inhibitors in Preclinical Research
| Compound | Chemical Class | IC₅₀ Value | Key Features | Research Stage |
|---|---|---|---|---|
| This compound | Acylguanidine | ~0.64 µM | High selectivity for NHE1, cryo-EM binding characterized | Phase III clinical trials |
| Zoniporide | Acylguanidine | Low nM range | Potent and selective, advanced to clinical stage | Phase III clinical trials |
| Compound 7g | Diphenyl ketone | 0.78 µM | Novel scaffold, efficacy in HF mouse model at 10 mg/kg | Preclinical |
| Compound 3e | Quinazoline-2,4-dione | Nanomolar range | Multifaceted: anti-inflammatory, antidepressant activity | Preclinical |
| Compound 6a | Quinazoline-4(3H)-one | Nanomolar range | Potent NHE1 inhibition, antiplatelet properties | Preclinical |
The discovery that SGLT2 inhibitors exhibit off-target NHE1 inhibitory activity has generated significant interest in drug repurposing opportunities. Empirical studies have demonstrated that empagliflozin binds to the NHE1 protein at the same domain as this compound, with its glucoside moiety forming critical interactions with primary residues Asp267 and Glu346 in the ion translocation pathway [3]. This dual activity has been proposed as a potential mechanism explaining the profound cardiovascular benefits of SGLT2 inhibitors independent of their glucose-lowering effects. However, considerable controversy exists in the scientific community regarding the potency and clinical relevance of this off-target effect, with some research groups reporting inability to reproduce the NHE1 inhibitory activity of empagliflozin under their experimental conditions [6]. Methodological differences including assay sensitivity, cellular models, and species differences may contribute to these discrepant findings, highlighting the need for standardized experimental approaches in evaluating NHE1 inhibition.
Table 2: Repurposed Therapeutics with NHE1 Inhibitory Activity
| Compound | Primary Target | Reported NHE1 IC₅₀ | Experimental Model | Key Findings |
|---|---|---|---|---|
| Empagliflozin | SGLT2 | Controversial | H9c2 cells, isolated cardiomyocytes | Binds NHE1 at this compound domain, reduces intracellular Na+ (disputed) |
| Amiloride | Epithelial Na+ channel | Micromolar range | Various cell lines | First-generation inhibitor, multiple mechanisms including NHE1 inhibition |
| Rimeporide | NHE1 | Not specified | Duchenne Muscular Dystrophy models | Investigated for muscular dystrophy, phase Ib trials completed |
Robust assessment of NHE1 inhibitory activity requires implementation of standardized cellular models and functional readouts. The pH recovery assay following an ammonium chloride-induced acid load represents the gold standard for evaluating NHE1 transport activity in real-time. This methodology involves subjecting cells to NH₄Cl prepulses to induce intracellular acidosis, followed by monitoring the rate of pHi recovery using pH-sensitive fluorescent dyes like BCECF-AM in HEPES-buffered solutions to eliminate confounding contributions from bicarbonate-dependent transporters [6]. The H9c2 rat cardiomyocyte cell line serves as a relevant and widely adopted model for cardiac-focused NHE1 inhibitor studies, though species differences should be considered as NHE1 flux rates vary significantly between rodents and humans [6]. For quantitative assessment, inhibitors are typically characterized by calculating IC₅₀ values derived from pHi recovery rates at multiple compound concentrations, with the potent reference inhibitor this compound included as a positive control. Additional functional validation includes measurement of intracellular sodium concentrations using SBFI fluorescence or ²³Na NMR spectroscopy, and evaluation of protective effects against glucose deprivation-induced injury models that mimic ischemic stress [5] [3].
Translation of NHE1 inhibitors to therapeutic applications requires comprehensive preclinical evaluation in disease-relevant animal models. For cardiovascular applications, the isoproterenol-induced heart failure model in mice or rats represents a well-established experimental system that reproduces key features of human pathological cardiac remodeling, including left ventricular dysfunction, hypertrophy, and fibrosis [5] [3]. In this model, compounds are typically administered prophylactically or therapeutically via oral gavage or subcutaneous injection, with efficacy assessed through echocardiographic parameters such as left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), as well as histopathological analysis of heart tissues. For example, the novel diphenyl ketone inhibitor 7g demonstrated significant improvement in LVEF and LVFS at a dose of 10 mg/kg, outperforming empagliflozin administered at 30 mg/kg [5]. Additional relevant models include ischemia-reperfusion injury in isolated perfused hearts or in vivo coronary occlusion-reperfusion protocols, which directly evaluate the cytoprotective potential of NHE1 inhibitors in limiting infarct size and preserving cardiac function following ischemic insult [1].
Recent breakthroughs in structural biology have dramatically advanced our understanding of NHE1 organization and mechanism through determination of the human NHE1-CHP1 complex structures in both inward-facing and this compound-bound outward-facing conformations using single-particle cryo-electron microscopy [2]. These structures reveal that NHE1 forms a symmetrical homodimer with each protomer consisting of 12 transmembrane helices organized into a stationary dimerization domain and a mobile core domain that undergoes substantial vertical shifts during the transport cycle. The ion translocation pathway is located between these domains, containing highly conserved acidic residues (including Asp267 and Glu346) that participate in cation coordination and proton coupling. The structures further elucidate the critical role of CHP1 as an obligate binding partner that promotes NHE1 biosynthetic maturation, cell surface expression, and pH sensitivity through differential association with various conformational states of the transporter. Importantly, the this compound-bound structure definitively identifies the inhibitor binding pocket situated in the extracellular ion pathway, revealing how this competitive antagonist sterically blocks access to the cation binding sites and prevents conformational transitions necessary for transport activity [2].
Systematic analysis of inhibitor interactions with NHE1 has identified key molecular determinants governing binding affinity and specificity. The acylguanidine moiety common to many potent NHE1 inhibitors engages in critical interactions within the ion translocation pathway, with the guanidine group forming a cation-π interaction with Phe162 and hydrogen bonds with the side chain of Asp267, while the carbonyl oxygen coordinates with Glu346 [4]. These interactions effectively mimic the natural sodium ion coordination, explaining the competitive inhibition mechanism. Structure-activity relationship studies of novel chemotypes including diphenyl ketone and quinazoline-based inhibitors further reveal the importance of hydrophobic complementarity in the binding pocket, with optimal activity achieved through balanced amphiphilic character that matches the polar-apolar partitioning of the active site [5] [3] [4]. The recent application of neural network-based pharmacophore modeling to quinazoline derivatives has identified four critical binding point descriptors that determine high inhibitory activity: {-N< … -CH=}, {-N< … >C(<)}, {-N< … -C(Ar)<}, and {-C(Ar)< … CycAr06}, providing a quantitative framework for rational inhibitor design [4].
NHE1 activation pathway in ischemia leading to cell damage, and inhibition mechanism.
The field of NHE1 inhibitor research currently faces significant challenges related to methodological variability and conflicting experimental findings, particularly concerning the off-target NHE1 inhibitory activity of SGLT2 inhibitors. As highlighted in the ongoing debate between research groups, critical technical considerations include the ionic composition of assay buffers (with HEPES-only formulations preferred over bicarbonate-containing solutions to eliminate contributions from alternative acid-extruding mechanisms), the species-dependent differences in NHE1 transport kinetics (with rat cardiomyocytes exhibiting approximately 4-fold higher flux rates than rabbit cells), and appropriate statistical approaches that account for inter-animal variability through hierarchical modeling [6]. Resolution of these controversies will require development and adoption of standardized assay protocols across laboratories, careful validation of findings in multiple experimental systems, and transparent reporting of methodological details to enable proper interpretation and replication of results. Additionally, the field would benefit from systematic pharmacokinetic-pharmacodynamic studies to establish the relationship between NHE1 target engagement and functional outcomes across different chemical classes.
Despite compelling preclinical evidence supporting the therapeutic potential of NHE1 inhibition, successful clinical translation has remained challenging. Previous clinical trials with NHE1 inhibitors like this compound demonstrated favorable effects on surrogate endpoints but also revealed unexpected safety concerns, including an increased incidence of cerebrovascular events in high-risk cardiovascular patients [1]. Future drug development efforts should focus on optimizing the therapeutic window through compound refinement informed by the latest structural insights, careful patient stratification based on disease etiology and NHE1 expression patterns, and potential application in combination therapies that target complementary pathological pathways. Promising directions include development of biased inhibitors that selectively block pathological NHE1 activation while preserving physiological housekeeping functions, and exploration of non-cardiac indications such as cancer, neurological disorders, and inflammatory conditions where NHE1 dysregulation contributes to disease progression but safety concerns may be more manageable [4] [1]. The continued integration of structural biology, medicinal chemistry, and pathophysiology will be essential to realizing the full therapeutic potential of NHE1 inhibition.
NHE1 inhibitor development workflow from structure-based design to clinical translation.
The damage from MIRI results from an interconnected cascade of events.
The diagram below illustrates how these key mechanisms interact in the pathogenesis of MIRI.
Overview of the key interconnected mechanisms in MIRI pathogenesis.
Several evolutionarily conserved signaling pathways are critically involved in MIRI. The Wnt pathway demonstrates the complexity, where its different branches have opposing effects: the canonical Wnt/β-catenin pathway often promotes recovery, while non-canonical Wnt/PCP and Wnt/Ca2+ pathways tend to exacerbate injury [5]. This pathway exhibits extensive crosstalk with others, including PI3K/Akt, NF-κB, and TGF-β, forming a regulatory network that controls apoptosis, inflammation, and fibrosis [5].
The table below summarizes key pathways, their roles in MIRI, and associated therapeutic targets.
| Pathway | Role in MIRI | Potential Therapeutic Targets / Agents |
|---|
| Wnt Signaling [5] | Canonical (β-catenin): Promotes organ recovery. Non-canonical (PCP/Ca2+): Exacerbates injury, promotes apoptosis. | Targeting specific pathway branches; context-dependent modulation. | | PI3K/Akt [1] | Activates eNOS, increases NO production, attenuates injury. | AKT activators; compounds that increase nitric oxide. | | S100A8/A9 - RAGE/TLR4 [4] | Promotes inflammatory response via NF-κB & NLRP3 activation. | S100A9 inhibitors; anti-inflammatory agents. | | Nrf2/HO-1 [6] | Antioxidant pathway; reduces ROS generation. | Astragaloside IV; Nrf2 activators. | | Ferroptosis Pathway [2] | Iron-dependent, lipid peroxidation-mediated cell death. | Liproxstatin-1 (ferroptosis inhibitor), Deferoxamine (iron chelator). |
Preclinical research on MIRI relies on established animal models and precise infarct size measurement.
A standard rat model of MIRI involves the following steps [7]:
Infarct size is a primary endpoint, often measured post-reperfusion with a standardized method [7]:
The protective effects of different conditioning strategies in a rat model are quantified in the table below.
| Intervention Group | Infarct Size (% of Area at Risk, Mean ± SD) | Comparison vs. Control |
|---|---|---|
| Control (No conditioning) [7] | 50.6% ± 4.9% | — |
| Preconditioning (PreC) [7] | 28.6% ± 3.9% | p < 0.001 |
| Postconditioning (PostC) [7] | 42.0% ± 2.7% | p < 0.001 |
| Perconditioning (PerC) [7] | 35.6% ± 3.3% | p < 0.001 |
| PreC + PerC + PostC (Combined) [7] | 29.4% ± 2.5% | p < 0.001 (vs. Control), but not superior to PreC alone |
The experimental workflow for establishing this model and assessing outcomes is summarized in the following diagram.
General workflow for a rat MIRI model and infarct size assessment.
Despite strong preclinical data, clinical translation of MIRI therapies remains challenging due to patient heterogeneity and the multifaceted nature of the injury [2]. Promising approaches include network pharmacology to identify multi-target strategies and personalized medicine using omics technologies [2]. Furthermore, non-pharmacological strategies like exercise training have shown cardioprotective effects by mitigating oxidative stress and improving mitochondrial quality control [3].
Cariporide belongs to the benzoylguanidine class of compounds and acts by specifically binding to and inhibiting NHE1, a membrane transporter that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion [1] [2].
The mechanism of NHE1 transport and this compound inhibition can be visualized as follows:
Figure: this compound binds the outward-facing NHE1 conformation, preventing proton export and sodium import to cause intracellular acidification. [1]
This compound achieves inhibition by binding directly to the outward-facing conformation of NHE1 [1]. The binding site involves key interactions where the acylguanidine moiety of this compound forms a cation-π interaction with Phe162 and hydrogen bonds with the side chain of Asp267, while the carbonyl group coordinates with Glu346 [3]. This binding physically blocks the transporter's elevator-like movement, preventing ion exchange [1].
The table below summarizes core data on this compound's properties and effects.
| Property/Category | Details |
|---|---|
| Molecular Class | Benzoylguanidine derivative [2] |
| Molecular Weight | 379.46 Da [2] |
| Primary Target | Na+/H+ Exchanger Isoform 1 (NHE1) [2] |
| Key Binding Residues | Phe162, Asp267, Glu346 [3] |
| Main Experimental Findings | • Cardioprotection: Reduces infarct size in ischemia/reperfusion models [2]. • Anticancer: Inhibits proliferation, migration, invasion; induces apoptosis via intracellular acidification in various cancer cell lines [4] [5]. • Anti-inflammatory: Reduces IL-6 and nitric oxide in macrophages [3]. • Antiplatelet: Inhibits platelet aggregation [3]. | | Clinical Trial (GUARDIAN) | Population: 11,590 patients with UA/NSTEMI, or undergoing PCI/CABG [2]. Result: Did not demonstrate overall efficacy for primary cardioprotective endpoint; associated with increased cerebrovascular events [4] [2]. |
In cardiac research, this compound was studied to protect myocardial cells from ischemia/reperfusion injury. The GUARDIAN trial protocol administered this compound intravenously at 20, 80, or 120 mg in a 50 ml volume infused over 60 minutes, three times daily [2]. The treatment duration ranged from 2 to 7 days, initiated 15 minutes to 2 hours before a planned intervention like PCI or CABG, or as soon as possible after hospital admission for unstable angina [2].
In oncology, research focuses on this compound's ability to disrupt the reversed pH gradient, a hallmark of cancer metabolism. Experiments typically involve treating cancer cell lines with this compound and measuring subsequent effects.
The pivotal signaling pathway underlying this compound's anticancer effects is summarized below.
Figure: this compound inhibits NHE1 to trigger intracellular acidification, inducing multiple anticancer effects. [4] [5] [6]
Key experimental observations in cancer models include:
While this compound itself has not been approved for clinical use, it remains a valuable research tool and prototype for developing novel NHE1 inhibitors [4] [3]. Recent research continues to explore new compounds, such as functionalized quinazoline derivatives, which show potent NHE1 inhibition in the nanomolar range and multifaceted activity including anti-inflammatory and antiplatelet effects [3].
The Na+/H+ exchanger 1 (NHE1) represents a critical membrane transporter in myocardial cells that plays an essential role in maintaining intracellular pH homeostasis and electrolyte balance. As the primary cardiac isoform of the Na+/H+ exchanger family, NHE1 functions as an electroneutral antiporter that catalyzes the exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+), driven by the transmembrane sodium gradient [1]. This ubiquitous membrane glycoprotein is particularly abundant in the heart, where it localizes specifically to intercalated disks and T-tubules rather than the peripheral sarcolemmal membranes, positioning it strategically to influence microdomain signaling and contractile function [1]. The fundamental physiological role of NHE1 involves protecting cardiomyocytes from intracellular acidification by facilitating proton extrusion, especially during periods of elevated metabolic activity when acidic metabolites accumulate [2].
The NHE1 protein consists of two primary structural domains: a transmembrane domain comprising 12 membrane-spanning segments that facilitates ion exchange, and a cytoplasmic regulatory domain at the C-terminus that modulates transporter activity through various signaling pathways [1]. This regulatory domain contains multiple phosphorylation sites and binding domains for various modulators including calmodulin (CaM), calcineurin homologous protein (CHP), and ezrin/radixin/moesin (ERM) proteins [1]. Under baseline conditions, NHE1 maintains relatively low activity that suffices to counterbalance routine metabolic acid production. However, during intracellular acidosis such as occurs during myocardial ischemia, NHE1 becomes markedly activated, leading to accelerated proton extrusion and sodium influx—a response that initially serves a protective function but can become pathological when excessive [3] [2].
The molecular architecture of NHE1 has been extensively characterized through biochemical, mutagenesis, and homology modeling approaches. Human NHE1 consists of 815 amino acids organized into two functionally distinct regions: the N-terminal membrane domain (approximately 500 amino acids) and the C-terminal cytoplasmic regulatory domain (315 amino acids) [1]. The membrane domain contains 12 transmembrane helices (TMs) that form the ion conduction pathway, with both N- and C-termini residing intracellularly [1]. This topology has been confirmed through epitope tagging studies and substituted cysteine accessibility methods, which have identified key residues involved in ion coordination and inhibitor binding [1]. Although high-resolution structural data for NHE1 remains limited due to challenges in protein crystallization, homology models based on bacterial Na+/H+ antiporters such as Escherichia coli NhaA have provided valuable insights into the molecular mechanism of ion exchange [1].
The cytoplasmic regulatory domain serves as the primary control center for NHE1 activity, integrating signals from multiple signaling pathways. This domain contains several critically important structural motifs:
Recent research has revealed that NHE1 forms a homodimeric complex in the plasma membrane, with the dimeric state influencing both transport function and regulation. The C-terminal cytoplasmic domains interact to create an extensive scaffold for regulatory proteins and kinases, allowing sophisticated control of transporter activity in response to diverse cellular signals [1].
NHE1 activity is regulated through multiple interconnected mechanisms that respond to both biochemical and biomechanical stimuli. The most direct regulator is intracellular pH (pHi), with transporter activity increasing exponentially as pHi falls below the physiological setpoint of approximately 7.2 [2]. This intrinsic pH sensitivity is modulated by numerous signaling pathways that converge on the cytoplasmic domain:
Phosphorylation-dependent activation: Several protein kinases phosphorylate specific serine residues in the C-terminal domain, leading to increased NHE1 activity. Extracellular signal-regulated kinase (ERK1/2) phosphorylates Ser703 and Ser770/771 in response to growth factors and G-protein-coupled receptor agonists, while p90 ribosomal S6 kinase (p90RSK) phosphorylates Ser703 following activation of the Ras-Raf-MEK-ERK cascade [2]. Rho-associated kinase (ROCK) also phosphorylates NHE1, particularly in response to mechanical stress and hypertrophic stimuli.
Calcium-mediated regulation: The calcium-binding protein calmodulin (CaM) interacts directly with the C-terminal domain of NHE1, mediating calcium-sensitive regulation of exchanger activity. Additionally, calcineurin homologous protein (CHP) binds constitutively to NHE1 and is required for baseline transport function [1].
Reactive oxygen species (ROS): Oxidative stress modulates NHE1 expression and activity through multiple mechanisms. Superoxide anion (O₂•⁻) has been shown to increase NHE1 gene promoter activity and protein expression, while hydrogen peroxide (H₂O₂) suppresses NHE1 expression and increases cellular sensitivity to death triggers [4].
Osmotic stress: Cell swelling activates NHE1 through both phosphorylation-dependent and independent mechanisms, contributing to regulatory volume increase (RVI) responses.
cGMP/PKG pathway: Activation of protein kinase G (PKG), either through nitric oxide signaling or pharmacologically with drugs like Sildenafil, leads to decreased phosphorylation of NHE1 at activating sites (particularly Ser703), thereby reducing exchanger hyperactivity without completely inhibiting basal function [2].
Table 1: Key Phosphorylation Sites in the NHE1 Cytoplasmic Domain
| Residue | Kinase | Effect on Activity | Regulatory Context |
|---|---|---|---|
| Ser703 | ERK1/2, p90RSK | Increased | Growth factor stimulation, hypertrophy |
| Ser770 | ERK1/2 | Increased | Hyperactivity in heart failure |
| Ser771 | ERK1/2 | Increased | Hyperactivity in heart failure |
| Ser648 | PKA | Decreased | cGMP/PKG pathway (high NO conditions) |
The role of NHE1 in myocardial ischemia and reperfusion injury represents one of the most extensively studied yet paradoxical aspects of its biology. During myocardial ischemia, anaerobic glycolysis leads to intracellular acidosis, which activates NHE1 in an attempt to restore physiological pH. However, this adaptive response becomes maladaptive during reperfusion, when the sudden normalization of extracellular pH creates a steep H+ gradient that drives excessive NHE1 activity [2]. This results in substantial intracellular sodium accumulation, which reverses the Na+/Ca2+ exchanger (NCX) operation, leading to calcium overload—a key mediator of reperfusion injury [5] [1]. The resulting elevated intracellular Ca2+ promotes mitochondrial permeability transition pore (mPTP) opening, release of reactive oxygen species (ROS), activation of calpains and other proteases, and ultimately cardiomyocyte death through both necrotic and apoptotic pathways [2] [6].
This established paradigm of NHE1 as primarily detrimental in ischemia-reperfusion injury has recently been challenged by compelling evidence demonstrating a more nuanced, context-dependent role. Surprisingly, transgenic mice with cardiac-specific NHE1 overexpression demonstrated significant cardioprotection following ischemia-reperfusion injury, with improved functional recovery and reduced infarct size compared to wild-type controls [7]. These hearts exhibited enhanced metabolic flexibility, with increased rates of fatty acid oxidation and glycolysis during reperfusion, resulting in higher ATP levels and more efficient energy production [7]. Most strikingly, a 2025 study revealed that in the specific context of MI with acute hyperglycemia, NHE1 activation actually confers protection by promoting MLKL autophagic degradation, thereby reducing necroptosis [3]. This suggests that the functional consequences of NHE1 activation are highly dependent on the metabolic context, with potentially beneficial effects in hyperglycemic conditions that contrast with its detrimental role in normoglycemic ischemia.
Sustained NHE1 activation has been firmly implicated in the development and progression of pathological cardiac hypertrophy and heart failure. Numerous studies have demonstrated that NHE1 activity is elevated in hypertrophied and failing myocardium, contributing to the abnormal cardiomyocyte growth and remodeling through multiple mechanisms [1]. The persistent sodium and calcium loading resulting from NHE1 hyperactivity activates calcium/calmodulin-dependent protein kinase (CaMKII) and histone deacetylase (HDAC) signaling pathways, which drive transcriptional reprogramming toward fetal gene patterns and stimulate protein synthesis [2] [1]. Additionally, NHE1-mediated alkalinization creates a permissive intracellular environment for growth factor signaling and protein synthesis, while its structural interactions with the actin cytoskeleton through ERM proteins may directly influence mechanical sensing and stress responses [1].
The progression from compensated hypertrophy to heart failure involves maladaptive remodeling characterized by cardiomyocyte apoptosis, interstitial fibrosis, and contractile dysfunction—processes in which NHE1 appears to play important contributory roles. In heart failure models, NHE1 inhibition has been shown to attenuate these pathological changes and improve cardiac function, supporting a causal role for the exchanger in disease progression [1]. The mechanisms linking NHE1 to heart failure pathogenesis include:
Table 2: NHE1 in Cardiovascular Pathologies
| Pathological Context | NHE1 Activity | Key Consequences | Therapeutic Implications |
|---|---|---|---|
| Ischemia-Reperfusion (Normoglycemia) | Increased | Na+/Ca2+ overload, necroptosis | NHE1 inhibition protective |
| Ischemia-Reperfusion (Hyperglycemia) | Increased | MLKL degradation, reduced necroptosis | Moderate NHE1 activation beneficial |
| Cardiac Hypertrophy | Increased | Transcriptional reprogramming, maladaptive growth | NHE1 inhibition attenuates remodeling |
| Heart Failure | Increased | Energetic deficit, arrhythmias, fibrosis | NHE1 inhibitors improve function |
The compelling preclinical evidence for NHE1's role in cardiac pathology prompted extensive efforts to develop pharmacological inhibitors as potential cardioprotective agents. Several classes of NHE1 inhibitors have been identified, ranging from the first-generation diuretic amiloride to more potent and selective second- and third-generation compounds such as cariporide, zoniporide, and rimeporide [5] [8]. These inhibitors typically act by competing with sodium for binding to the transport site of NHE1, though their exact binding modes vary based on chemical structure. In preclinical models, these compounds have consistently demonstrated significant cardioprotective effects, reducing infarct size by up to 50% in ischemia-reperfusion models and attenuating pathological remodeling in heart failure models [8].
Despite the robust preclinical evidence, the clinical translation of NHE1 inhibitors has proven challenging. The GUARDIAN trial, which evaluated this compound in patients with acute coronary syndromes or undergoing high-risk percutaneous or surgical revascularization, failed to demonstrate overall benefit, though retrospective analysis revealed significant risk reduction in the subgroup undergoing coronary artery bypass graft (CABG) surgery [8]. Subsequent clinical trials with other NHE1 inhibitors similarly failed to demonstrate consistent cardioprotection, and some compounds were associated with unexpected adverse effects, including neurological complications at high doses [2]. These disappointing clinical outcomes have been attributed to several factors, including:
Recent approaches have sought to overcome these limitations through more targeted inhibition strategies. Rather than completely abolishing NHE1 activity—which would disrupt its essential housekeeping functions—emerging approaches aim to specifically target the hyperactive state of the exchanger without affecting basal activity [2]. This nuanced strategy typically involves modulating the phosphorylation state of the cytosolic domain rather than direct transport inhibition, potentially offering a more favorable therapeutic window.
Recent advances in understanding NHE1 regulation have revealed several promising alternative approaches for therapeutic targeting. One innovative strategy involves the use of PDE5A inhibitors such as Sildenafil, which activates the cGMP/PKG pathway leading to dephosphorylation of NHE1 at activating sites (particularly Ser703) [2]. This approach selectively reduces NHE1 hyperactivity while preserving basal function, potentially avoiding the complete inhibition that may underlie previous clinical failures. Experimental studies have demonstrated that Sildenafil effectively attenuates NHE1 hyperactivity following sustained intracellular acidosis without affecting baseline activity, providing significant cardioprotection in ischemia-reperfusion models [2].
Another emerging approach involves the development of non-inhibitory modulators that target specific NHE1 regulatory interactions rather than transport function itself. For instance, disrupting the interaction between NHE1 and phosphatase complexes or scaffolding proteins could allow selective modulation of pathological signaling without affecting ion exchange capacity. Additionally, the recent discovery that SGLT2 inhibitors such as empagliflozin and dapagliflozin directly bind to and inhibit NHE1 provides a mechanistic explanation for their cardioprotective effects independent of glucose-lowering [5]. Structural optimization of these compounds has led to the development of novel diphenyl ketone derivatives with improved NHE1 inhibitory potency, such as compound 7g (IC50 = 0.78 μM), which demonstrated significant improvements in left ventricular ejection fraction and fractional shortening in heart failure models [5].
Perhaps the most paradigm-shifting recent finding is the recognition that under certain conditions—particularly acute hyperglycemia during MI—moderate NHE1 activation may actually be therapeutic [3]. This discovery suggests a more sophisticated therapeutic approach involving context-dependent modulation rather than uniform inhibition. Combination strategies using low-dose NHE1 inhibitors with other cardioprotective agents may optimize the balance between beneficial and detrimental NHE1 functions, potentially yielding more favorable clinical outcomes than previous monotherapy approaches.
The assessment of NHE1 activity in myocardial cells employs several well-established techniques that directly or indirectly measure proton efflux or sodium influx following intracellular acid loading. The gold standard method involves direct measurement of intracellular pH (pHi) recovery following an acid load using pH-sensitive fluorescent dyes, typically carboxy-seminaphthorhodafluor-1 (cSNARF-1) [8]. The detailed experimental protocol involves:
This method allows direct quantification of NHE1 activity and its inhibition by pharmacological agents, with typical IC50 values for reference inhibitors such as zoniporide ranging from 67-73 nM in rat ventricular myocytes [8]. The assay can be performed at both physiological (37°C) and hypothermic (25°C) conditions, with appropriate adjustments to the NH4Cl exposure duration to account for temperature-dependent differences in resting pHi and acidification kinetics.
Beyond direct activity measurement, comprehensive characterization of NHE1 in myocardial cells employs multiple complementary approaches:
Gene expression analysis: NHE1 mRNA levels can be quantified using RT-qPCR with specific primers targeting the SLC9A1 gene. For more comprehensive profiling, RNA sequencing can identify NHE1 expression patterns and associated pathway alterations in disease models [3].
Protein detection and localization: Western blotting using NHE1-specific antibodies (e.g., targeting the C-terminal domain) allows quantification of protein expression levels. Immunofluorescence microscopy with confocal detection enables precise subcellular localization, particularly important for detecting the preferential distribution of NHE1 to intercalated disks and T-tubules in cardiomyocytes [1].
Genetic manipulation: Cardiomyocyte-specific knockout mice can be generated using Cre-loxP technology with Myh6-promoter-driven Cre recombinase, allowing assessment of NHE1 function in isolated genetic backgrounds [3]. Conversely, transgenic overexpression models (both wild-type and constitutively active mutants) enable investigation of NHE1 gain-of-function effects [7].
Pharmacological characterization: Concentration-response curves for NHE1 inhibitors are generated by measuring pHi recovery rates in the presence of increasing compound concentrations (typically spanning 0.001-10 μM range). Data are fit to logistic equations to determine IC50 values and Hill coefficients [5] [8].
Structural studies: Molecular docking simulations using homology models based on bacterial Na+/H+ antiporter structures can predict inhibitor binding modes and guide rational drug design [5].
The following workflow diagram illustrates the key experimental approaches for assessing NHE1 expression and activity in myocardial cells:
Experimental approaches for assessing NHE1 expression and activity in myocardial cells.
Advanced methodologies for investigating NHE1 function continue to evolve, offering new insights into its complex biology:
Lysosomal pH measurements: Recent research has identified a novel role for NHE1 in regulating lysosomal pH following interaction with TMEM106B, detected using lysosome-targeted pH-sensitive probes such as LysoSensor Yellow/Blue DND-160 [9]. This methodology involves:
High-throughput screening assays: Development of cell-based screening systems using pH-sensitive fluorescent proteins or dyes enables rapid evaluation of NHE1 modulators. These assays typically use microplate readers for continuous monitoring of pHi recovery kinetics following acid loading.
Metabolic flux analysis: Simultaneous measurement of NHE1 activity and metabolic parameters using extracellular flux analyzers or NMR spectroscopy provides insights into the interconnection between pH regulation and energy metabolism [7] [6].
Electrophysiological approaches: Patch clamp techniques with sodium-sensitive electrodes can indirectly assess NHE1 activity by monitoring sodium influx rates following intracellular acidification.
Super-resolution microscopy: Techniques such as STORM and STED microscopy enable visualization of NHE1 nanodomains within specific membrane microdomains, revealing its organization within intercalated disks and t-tubules.
These advanced methodologies collectively provide a comprehensive toolkit for investigating NHE1 in both physiological and pathological contexts, facilitating the development of more targeted and effective therapeutic strategies.
Table 3: Experimental Approaches for NHE1 Assessment
| Method Category | Specific Techniques | Key Measured Parameters | Applications |
|---|---|---|---|
| Activity Measurement | cSNARF-1 fluorescence | Proton efflux rate (JH), IC50 for inhibitors | Pharmacological characterization |
| Molecular Analysis | Western blot, RT-qPCR | Protein/mRNA expression levels | Disease-associated changes |
| Localization Studies | Immunofluorescence, confocal microscopy | Subcellular distribution | Microdomain-specific signaling |
| Genetic Approaches | Cre-loxP knockout, transgenic overexpression | Phenotypic consequences of manipulation | Pathophysiological role elucidation |
| Structural Methods | Molecular docking, homology modeling | Inhibitor binding interactions | Rational drug design |
The complex biology of NHE1 in myocardial cells continues to present both challenges and opportunities for cardiovascular therapeutics. While earlier approaches focusing on complete inhibition of NHE1 activity yielded disappointing clinical results, emerging strategies that account for the context-dependent functions of NHE1 show renewed promise. The recognition that NHE1 can exert both protective and detrimental effects depending on the metabolic environment—particularly the recent discovery of its cardioprotective role in hyperglycemic MI—suggests that future therapeutic approaches should emphasize precision modulation rather than blanket inhibition [3].
Several key areas represent particularly promising directions for future research:
Context-specific modulators: Developing therapeutic agents that selectively target NHE1 hyperactivity in pathological states while sparing its physiological functions, potentially through allosteric modulators that specifically affect phosphorylation-dependent activation without blocking transport function.
Combination therapies: Strategic pairing of low-dose NHE1 modulators with other cardioprotective agents such as SGLT2 inhibitors or metabolic modulators to achieve synergistic protection while minimizing adverse effects.
Personalized approaches: Identifying biomarkers that predict individual dependence on NHE1-mediated injury mechanisms to enable patient stratification for targeted NHE1-based therapies.
Structural biology advances: Determination of high-resolution NHE1 structures through cryo-electron microscopy to facilitate structure-based drug design of more specific and effective modulators.
A 2022 spectroscopic and molecular docking study directly investigated the interaction of cariporide and related NHE inhibitors with Calf Thymus DNA (ctDNA). The key findings on the binding mechanism and affinity are summarized below [1].
| Parameter | Finding for this compound | Interpretation |
|---|---|---|
| Binding Constant (K(_b)) | (1.41 \times 10^3) M(^{-1}) | Indicates weak to moderate binding affinity to DNA. |
| Number of Binding Sites (n) | ~1 | Suggests a single, specific binding site on DNA. |
| Thermodynamic Signatures | ΔH < 0 and ΔS > 0; Hydrophobic interactions primary driving force. | Binding is spontaneous and enthalpy-driven. |
| Proposed Binding Mode | Groove Binder (major/minor) | Binds in the DNA grooves without inserting between base pairs. |
This groove-binding mechanism is distinct from intercalation and helps explain this compound's biological effects. The binding occurs without causing significant structural damage or conformational changes to DNA [1].
The following techniques were used to characterize the DNA interaction, providing a methodology you can adapt for similar investigations [1].
While inhibiting the Na+/H+ exchanger (NHE1) is this compound's primary mechanism, its ability to bind DNA may contribute to its overall biological profile, particularly in an anticancer context.
This diagram illustrates how this compound's DNA binding may work alongside its primary NHE1 inhibition. The biological outcomes are supported by multiple studies [2] [3] [4].
The table below summarizes the key chemical and pharmacological information for this compound found in the available literature.
| Property | Details |
|---|---|
| Drug Name | This compound (HOE642) [1] |
| Molecular Weight | 379.46 Da [1] |
| Primary Target | Sodium-Hydrogen Exchanger 1 (NHE1) [1] |
| Mechanism of Action | Potent and selective inhibitor of the NHE1 exchanger [1] |
| Reported Clinical Dosing | 20 mg, 80 mg, or 120 mg, administered via 60-minute infusion [1] |
| Reported Half-life | Approximately 3.5 hours (from clinical data) [1] |
| In Vitro Starting Point Suggestion | Not specified in available literature. A dose-response curve (e.g., 1 µM - 100 µM) is recommended. |
Here is a generalized protocol you can adapt for studying this compound's effects on cardiomyocytes in vitro. You will need to optimize key parameters, especially the working concentration.
1. Drug Preparation - Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO or distilled water. A 10 mM or 100 mM stock is typical for ease of dilution. - Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier. - Working Solution: On the day of the experiment, thaw an aliquot and dilute the stock solution in your cell culture medium to achieve the desired final concentration(s). Include a vehicle control (e.g., the same volume of DMSO) in your experimental design [1].
2. Cell Culture and Treatment - Cell Model: Use a relevant in vitro model, such as primary isolated cardiomyocytes (from rodent hearts) or a cardiomyocyte cell line like H9c2. - Pre-treatment: Based on its mechanism of action, this compound is often applied before the ischemic insult. A common approach is to pre-incubate cells with this compound for 30 minutes to 2 hours before inducing ischemia. - Injury Model: After pre-treatment, subject the cells to simulated ischemia/reperfusion (sI/R) injury. This typically involves placing cells in an ischemic buffer (hypoxic or anoxic conditions, often in a hypoxia chamber) for a set period (e.g., 1-2 hours), followed by return to normal culture conditions (reperfusion) [1].
3. Assessment of Myocardial Protection - Cell Viability: Measure viability using assays like MTT, MTS, or Calcein-AM at the end of the reperfusion period. - Cell Death: Quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium. - Intracellular Ion Concentrations: To confirm target engagement, you could assess intracellular sodium ([Na⁺]ᵢ) or calcium ([Ca²⁺]ᵢ) levels using specific fluorescent indicators (e.g., SBFI-AM for Na⁺, Fura-2-AM for Ca²⁺). This compound should attenuate the sI/R-induced rise in these ions [1]. - Additional Markers: Measure apoptosis (e.g., caspase-3 activity) or necrosis markers (e.g., High Mobility Group Box 1, HMGB1) for a more comprehensive picture.
The following diagram illustrates the core mechanism by which this compound provides myocardial protection, based on the literature [1]. Note that recent research suggests the role of NHE1 may be more complex, potentially being protective in the specific context of hyperglycemia [2].
Figure 1: this compound protects cardiomyocytes by inhibiting sodium-hydrogen exchanger 1 (NHE1). During ischemia, intracellular acidosis activates NHE1, leading to sodium influx. This sodium load drives calcium overload via the sodium-calcium exchanger (NCX), which ultimately causes cell necrosis. This compound blocks this pathway at the initial step by inhibiting NHE1 [1].
Cariporide (HOE-642) represents a potent selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key membrane transporter involved in myocardial ischemia-reperfusion (I/R) injury. With a molecular weight of 283.35 g/mol and an IC50 of 30 nM for human NHE1 in CHO-K1 cells, this compound exhibits exceptional potency and specificity for its molecular target [1]. The drug belongs to the benzoylguanidine class of compounds and functions by competitively blocking the extracellular sodium-binding site of NHE1, thereby preventing the influx of sodium ions in exchange for intracellular protons during periods of cellular acidification.
The pathophysiological rationale for this compound administration in I/R injury stems from its ability to interrupt a critical vicious cycle that culminates in cardiomyocyte death. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1 as cells attempt to restore physiological pH. This results in significant sodium influx, which in turn drives calcium overload via the sodium-calcium exchanger (NCX). The calcium overload ultimately triggers mitochondrial permeability transition pore (mPTP) opening, releasing pro-apoptotic factors and causing cellular necrosis [2] [3]. This compound's strategic interruption of this cascade at the NHE1 level provides a targeted therapeutic approach to limit myocardial infarction size and preserve cardiac function following ischemic insult.
The temporal relationship between this compound administration and the onset of reperfusion is critical for achieving optimal cardioprotection. Research indicates that the therapeutic window for this compound efficacy extends from pre-ischemia to the immediate reperfusion period, with varying mechanisms of protection dominating at different time points. When administered before ischemia or during early ischemia, this compound primarily prevents the initial sodium and subsequent calcium overload that initiates the cell death cascade. In contrast, administration immediately before reperfusion targets the explosive reactivation of NHE1 that occurs with the washout of extracellular hydrogen ions during reperfusion, which would otherwise drive massive sodium influx and catastrophic calcium overload [2].
Experimental evidence suggests that the most consistent protective effects are observed when this compound is administered before the ischemic insult or during the early reperfusion phase. A porcine study examining coronary artery occlusion demonstrated that this compound administered 5 minutes before ischemia completely prevented the transient reperfusion-induced shortening of the monophasic action potential duration, a phenomenon that renders the heart susceptible to reentrant arrhythmias [4]. This protective effect against arrhythmias highlights the importance of NHE1 activity during the critical early reperfusion period and supports administration strategies that ensure adequate drug concentrations during this vulnerable phase.
Table 1: this compound Administration Protocols in Experimental Models
| Model System | Administration Timing | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Porcine LCX occlusion | 5 min before occlusion | 3 mg/kg IV bolus | Complete prevention of reperfusion-induced MAP shortening | [4] |
| In vivo I/R models | Before ischemia or early during ischemia | Varying by species | Consistent reduction in infarct size | [2] |
| In vivo I/R models | Higher doses before reperfusion | Species-dependent | Maintained efficacy when given before reperfusion | [2] |
| Clinical (GUARDIAN Trial) | Initiated pre-procedure, continued 8-hour intervals | 20, 80, or 120 mg in 50 mL over 60 min | Trend toward benefit in CABG subgroup at highest dose | [2] |
| Rabbit lung I/R model | Before ischemia | Not specified | Attenuated injury via reduced oxidative stress and inflammation | [5] |
For in vivo experimental models, this compound is typically administered as an intravenous bolus followed by continuous infusion to maintain therapeutic levels throughout the critical ischemia and reperfusion periods. The dosage ranges from 1-5 mg/kg as a loading dose, followed by 1-3 mg/kg/hour infusion, adjusted based on species and specific model characteristics. In the GUARDIAN clinical trial, this compound was administered as an intravenous infusion of 20, 80, or 120 mg in 50 mL solution over 60 minutes, repeated every 8 hours [2]. The highest dose of 120 mg demonstrated a trend toward reduced mortality or myocardial infarction in the coronary artery bypass graft (CABG) subgroup, suggesting potential dose-dependent effects.
For cellular studies, this compound is typically prepared in DMSO at stock concentrations of 10-100 mM and used at working concentrations ranging from 0.1-10 μM, depending on the specific experimental conditions and duration of exposure [1]. Proper controls with vehicle alone (DMSO at equivalent concentrations) are essential to account for potential solvent effects on cellular physiology.
Large animal models, particularly porcine and canine, have been extensively utilized to evaluate this compound's cardioprotective efficacy due to their coronary anatomy and collateral circulation similarities to humans. A representative protocol involves:
This model demonstrated that this compound completely prevented the transient reperfusion-induced shortening of monophasic action potential duration at 50% repolarization (MAPD50), which decreased to 53.1% of pre-ischemic values in controls but remained normal in treated animals [4]. This effect correlates with this compound's antiarrhythmic properties observed in preclinical studies.
Cellular models of simulated I/R injury provide controlled systems for elucidating this compound's molecular mechanisms. A standardized protocol for cultured cardiomyocytes includes:
These cellular models have demonstrated that this compound significantly attenuates intracellular sodium and calcium accumulation during simulated I/R, preserves mitochondrial membrane potential, delays mPTP opening, and reduces both apoptotic and necrotic cell death [6] [3].
The cardioprotective effects of this compound are mediated through its influence on a complex interplay of signaling pathways that regulate cell survival and death following ischemic insult. The primary mechanism involves inhibition of NHE1, which normally exports one intracellular H+ in exchange for one extracellular Na+ during periods of intracellular acidosis. By blocking this exchange, this compound prevents the pathological rise in intracellular sodium that occurs during ischemia and reperfusion, thereby reducing sodium-driven calcium overload via the sodium-calcium exchanger (NCX) [2] [3].
The calcium modulation directly impacts mitochondrial function, as elevated cytosolic calcium promotes mitochondrial calcium uptake, which in turn triggers opening of the mitochondrial permeability transition pore (mPTP). The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately leading to cellular necrosis or apoptosis [7]. This compound has been shown to delay mPTP opening, thereby preserving mitochondrial integrity and cellular energy production during reperfusion.
Recent research has revealed an intriguing context-dependent dual role of NHE1 in myocardial protection. While NHE1 inhibition is generally protective in normoglycemic ischemic conditions, studies in hyperglycemic settings suggest that moderate NHE1 activation may paradoxically protect against cardiomyocyte necroptosis by promoting mixed lineage kinase domain-like (MLKL) degradation via autophagosome-lysosomal pathways [6]. This complexity highlights the importance of considering metabolic status when designing this compound-based therapeutic strategies.
Table 2: Key Signaling Molecules in this compound-Mediated Cardioprotection
| Signaling Component | Role in I/R Injury | Effect of this compound | Functional Outcome |
|---|---|---|---|
| NHE1 | Mediates Na+/H+ exchange during acidosis | Direct inhibition | Reduced intracellular Na+ accumulation |
| NCX | Exports Ca2+ in exchange for Na+ | Reduced driving force (less Na+) | Attenuated Ca2+ overload |
| mPTP | Mitochondrial permeability transition | Delayed opening | Preserved mitochondrial function |
| RIPK1/RIPK3/MLKL | Necroptosis execution | Context-dependent modulation | Reduced programmed necrosis |
| RISK pathway | Pro-survival signaling | Indirect activation | Enhanced cardiomyocyte survival |
The following diagram illustrates the primary signaling pathways involved in this compound-mediated cardioprotection:
Figure 1: this compound-Mediated Cardioprotection Signaling Pathway. This diagram illustrates how this compound inhibits NHE1 during ischemia-reperfusion injury, preventing sodium and calcium overload and subsequent mitochondrial permeability transition pore (mPTP) opening. The activation of protective RISK and SAFE pathways further contributes to cardiomyocyte survival.
The safety database for this compound is substantial, derived primarily from the GUARDIAN (GUARd during Ischemia Against Necrosis) trial, which enrolled 11,590 patients across 23 countries [2]. In this large Phase 2/3 study, patients received this compound at doses of 20, 80, or 120 mg or placebo administered as a 60-minute infusion every 8 hours. The overall safety profile was generally favorable, with no significant differences in most adverse events between treatment groups. However, a slightly higher incidence of cerebrovascular events was observed in the this compound groups, particularly at the highest dose, suggesting the need for careful patient selection and monitoring in future clinical applications [3].
The pharmacokinetic profile of this compound demonstrates dose-dependent inhibition of NHE1 in platelets, with 100% inhibition achieved within 15 minutes after a 60 mg bolus injection, declining to approximately 50% after 4 hours [2]. The elimination half-life is approximately 3.5 hours, supporting an every-8-hour dosing regimen for maintaining therapeutic coverage. This compound is primarily eliminated renally, requiring dosage adjustment in patients with impaired kidney function.
Beyond cardiovascular applications, this compound has demonstrated significant potential in oncology research due to its ability to modify the unique pH dynamics of cancer cells. Malignant cells exhibit a reversed pH gradient characterized by alkaline intracellular pH (pHi 7.12-7.7) and acidic extracellular pH (pHe 6.2-6.9), which promotes proliferation, invasion, metastasis, and resistance to apoptosis [8]. NHE1 plays a pivotal role in establishing and maintaining this pathological pH gradient, making it an attractive therapeutic target.
Preclinical studies have shown that this compound effectively reverses the pH gradient in cancer cells, leading to intracellular acidification, inhibition of glycolysis (reverse Warburg effect), suppression of proliferation, and induction of selective apoptosis in various cancer types including cholangiocarcinoma, leukemia, pancreatic ductal adenocarcinoma, and breast cancer [8] [3]. Additionally, this compound has demonstrated anti-metastatic properties by inhibiting NHE1-mediated formation of invadopodia and pseudopodia, structures essential for cancer cell migration and invasion. The drug also shows potential for overcoming multidrug resistance when combined with conventional chemotherapeutic agents [3].
This compound represents a promising therapeutic agent with well-defined mechanisms of action and established protocols for investigating its protective effects in ischemia-reperfusion injury. The optimal timing for this compound administration spans from pre-ischemia to the immediate reperfusion period, with dosing regimens requiring careful consideration of the specific experimental or clinical context. While cardiovascular protection remains its primary application, emerging research in oncology highlights the versatile therapeutic potential of NHE1 inhibition in modulating cellular pH dynamics to combat malignancy.
The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound efficacy across various experimental models, from cellular systems to large animal studies. As research continues to elucidate the complex context-dependent roles of NHE1 in different pathological states, this compound remains a valuable investigational tool and a promising candidate for clinical translation in multiple therapeutic areas.
The therapeutic rationale for cariporide centers on its role as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) [1] [2]. During myocardial ischemia, anaerobic metabolism leads to intracellular hydrogen ion (H+) accumulation (acidosis). This activates NHE1, which attempts to normalize the intracellular pH by extruding one H+ in exchange for importing one sodium ion (Na+) from the extracellular space [1] [3]. This leads to a dangerous accumulation of intracellular Na+. Upon reperfusion, the Na+/Ca2+ exchanger (NCX) operates in reverse mode to expel the excess Na+, resulting in a massive and detrimental influx of calcium ions (Ca2+) [2]. The resulting calcium overload is a primary driver of cellular injury, causing hypercontracture, activation of destructive enzymes, and ultimately, cell necrosis [1].
This compound, by blocking the initial step of Na+ influx via NHE1, directly prevents this cascade of calcium overload, thereby protecting the myocyte from ischemia-reperfusion injury [4] [2]. The following diagram illustrates this core mechanism and the proposed role of this compound.
Diagram 1: Mechanism of Ischemia-Reperfusion Injury and this compound's Proposed Protective Role.
Clinical trials have investigated various dosing regimens for this compound, primarily via intravenous infusion. The data from these studies provide a foundation for experimental design. The following table summarizes key dosing information from major clinical trials.
Table 1: Summary of this compound Dosing in Major Clinical Trials
| Trial / Study | Patient Population | Dosing Regimen | Key Findings |
|---|---|---|---|
| GUARDIAN [1] [2] | Unstable Angina, Non-ST-Elevation MI, High-Risk PCI or CABG | 20, 80, or 120 mg in a 60-min infusion, three times daily. | Overall, no significant reduction in death/MI at 36 days. A 25% risk reduction was observed in the CABG subgroup with the 120 mg dose [1] [2]. |
| EXPEDITION [5] [2] | High-Risk CABG Surgery | 180 mg IV over 1 hr pre-op, then 40 mg/hr for <24 hr post-op, then 20 mg/hr for the next 24 hr (total infusion: 48 hr). | Significant reduction in non-fatal MI (18.9% to 14.4%) but a significant increase in mortality (0.7%) and cerebrovascular events [5]. |
| Cardiac Surgery Study [6] | CABG with Cardiopulmonary Bypass | Single dose of 20, 80, or 120 mg. | Significantly reduced release of the biomarker S-100B (a marker for potential cerebral injury) 1 hour after surgery in a dose-dependent manner [6]. |
The following protocol is adapted from experimental studies that demonstrated the additive protective effect of this compound when used with intermittent cross-clamp fibrillation, a non-cardioplegic method of myocardial protection [4]. This can serve as a template for researchers investigating this compound in isolated heart models.
To evaluate the cardioprotective efficacy of this compound as an additive protective agent during simulated cardiac surgery with multiple cycles of ischemia and reperfusion.
Heart Preparation & Stabilization:
Baseline Functional Assessment:
Experimental Intervention & Ischemia Protocol:
Post-Ischemic Recovery Monitoring:
Endpoint Assessment:
The experimental workflow is summarized in the diagram below.
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound.
Despite a strong mechanistic rationale, the clinical development of this compound for myocardial protection was halted due to the outcomes of large-scale Phase III trials.
The GUARDIAN Trial: This large, combined Phase 2/3 study found that this compound did not significantly reduce the overall incidence of death or myocardial infarction at 36 days across all patient groups. However, a promising 25% risk reduction was observed in the subgroup of patients undergoing coronary artery bypass grafting (CABG) who received the highest dose (120 mg) [1] [2].
The EXPEDITION Trial: This Phase III trial specifically focused on high-risk CABG patients. While this compound successfully reduced the rate of non-fatal MI, it was associated with a statistically significant increase in mortality and cerebrovascular events (e.g., strokes) [5] [2]. This unfavorable risk-benefit profile prevented the drug from being approved for clinical use in cardiac surgery [3] [2].
Based on the available clinical evidence, this compound is not recommended for clinical use in cardioplegia solutions or for general myocardial protection during cardiac surgery. The significant association with increased cerebrovascular events and mortality in the EXPEDITION trial outweighs its demonstrated benefits in reducing perioperative myocardial infarction [5] [2].
Future research in cardiac surgery should focus on identifying the underlying causes of this compound's adverse neurological effects. Potential strategies could involve exploring lower doses, alternative dosing regimens, or more targeted delivery methods to dissociate its protective cardiac effects from its adverse cerebral effects [5]. It is noteworthy that research interest in this compound has since shifted towards oncology, where its NHE1 inhibitory properties are being investigated for their potential to induce acid-mediated apoptosis in cancer cells [8] [3] [2].
The table below summarizes the key dosing regimens identified from the literature.
| Trial Phase / Purpose | Population | Dosing Protocol | Reported Outcomes |
|---|---|---|---|
| Phase I [1] [2] | Patients undergoing percutaneous transluminal coronary angioplasty (PTCA) | Single 40 mg intravenous bolus prior to reperfusion [1]. | Improved myocardial recovery 21 days post-procedure compared to placebo [1]. |
| Phase II/III (GUARDIAN) [1] [2] | Patients with unstable angina or non-ST-segment elevation MI (UA/NSTEMI), or undergoing high-risk PCI or CABG. | 20 mg, 80 mg, or 120 mg doses as a 60-minute infusion three times daily [1] [2]. | 120 mg dose showed a 10% relative risk reduction in death/MI; 20 mg and 80 mg doses were similar to placebo. Promising results in CABG sub-group [1]. |
| Phase III (EXPEDITION) [1] | Patients undergoing coronary artery bypass graft (CABG) surgery. | Pre-op: 180 mg IV bolus over 1 hour [1]. First 24h Post-op: Continuous infusion at 40 mg/hr [1]. Next 24h Post-op (up to 48h): Continuous infusion at 20 mg/hr [1]. | Significant decline in combined mortality or MI (20.3% to 16.6%). However, mortality alone increased by 0.7%, halting development [1]. | | Animal Model (Cardioplegia) [3] | Porcine model of cardioplegic arrest. | 180 mg IV bolus followed by a continuous infusion of 40 mg/hr [3]. | Suggested cariporide was washed out by crystalloid cardioplegia, limiting its efficacy in this specific delivery mode [3]. |
For researchers, the EXPEDITION trial provides the most comprehensive (though ultimately unsuccessful) dosing protocol.
This compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1) [1] [4]. The following diagram illustrates the mechanism of ischemia-reperfusion injury and how this compound provides cardioprotection.
This compound Cardioprotection Mechanism
This mechanism is supported by experimental evidence. A study in pigs showed that this compound completely prevented the transient reperfusion-induced shortening of the monophasic action potential, a phenomenon that renders the heart susceptible to arrhythmias, confirming the critical role of NHE1 in this process [5].
The historical data on this compound offers critical lessons for drug development:
Based on the research, below is a summary of key experimental setups and findings for cariporide in isolated rat heart models.
Table 1: Experimental Models and Key Findings on this compound Efficacy
| Study Focus | Heart Model & Ischemia Protocol | This compound Treatment Groups | Key Quantitative Findings |
|---|
| Time-dependent Efficacy & Apoptosis [1] | Langendorff-perfused rat hearts. Global ischemia and reperfusion. | I/R: No drug. HOE-Pr+I/R: 5 µM, 15 min before ischemia. HOE-Is+I/R: Given during ischemia. HOE-Re+I/R: Given during reperfusion. | Functional Recovery: HOE-Pr+I/R showed best recovery (LVSP, LVEDP). HOE-Re+I/R showed no difference from I/R. Apoptosis: TUNEL-positive cells: 51.8 ± 15.2 (I/R) vs. 11.5 ± 5.7 (HOE-Pr+I/R) per 1000 cardiomyocytes. | | Infarct Size & Arrhythmias [2] | In vivo rat ischemia/reperfusion (I/R) model. | Single IV dose (0.1, 0.3, or 1 mg/kg) before coronary occlusion. | Infarct Size (Infarct mass/Risk mass): 28 ± 4% (control) vs. 5 ± 2% (1 mg/kg this compound). Arrhythmias: Dose-dependent suppression of ischemia and reperfusion-induced ventricular arrhythmias. | | Prolonged Hypothermic Storage [3] | Isolated working rat heart. 6 hours of hypothermic storage in St. Thomas' Hospital cardioplegic solution. | 1 µM or 10 µM this compound added to the storage solution. | Functional Recovery: 10 µM this compound led to significant recovery of cardiac output, aortic flow, and stroke work after storage. |
This compound is a selective inhibitor of the Sodium-Hydrogen Exchanger 1 (NHE1). During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The NHE1 attempts to correct this by extruding protons in exchange for sodium influx, leading to sodium overload [4] [5]. This sodium load, in turn, causes calcium overload via the sodium-calcium exchanger (NCX), resulting in cell damage, apoptosis, and arrhythmias [1] [6]. This compound blocks this initial step.
The following diagram illustrates this core mechanism and the experimental workflow for applying it in an isolated rat heart model:
The evidence confirms that this compound is a potent investigational tool for mitigating ischemia-reperfusion injury in preclinical models, with its success hinging on protocol-specific application.
This compound (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) that was investigated extensively for its cardioprotective properties in the early 2000s. The GUARDIAN trial (Guard During Ischemia Against Necrosis) was the first large-scale clinical study designed to evaluate whether NHE inhibition could prevent myocardial cell necrosis across various high-risk ischemic situations [1]. This landmark trial enrolled 11,590 patients across 382 clinical centers in 23 countries, making it one of the most comprehensive investigations of myocardial cell protection via this mechanism [1] [2].
The pharmacological rationale for this compound centers on its ability to target NHE1, a membrane protein ubiquitously expressed in myocardial tissue that plays a critical role in pH regulation [3]. During myocardial ischemia, intracellular hydrogen ion accumulation activates NHE1, leading to sodium influx followed by calcium overload via sodium-calcium exchange upon reperfusion [3] [1]. This calcium overload directly mediates cell death through protease activation, cell contracture, and membrane rupture [1]. This compound blocks this pathway at the NHE1 level, potentially halting the progression from cellular ischemia to necrosis [1].
The GUARDIAN trial implemented a standardized dosing protocol across all patient populations to ensure consistent drug exposure and facilitate comparison between subgroups. The trial followed a double-blind, randomized, placebo-controlled design with four parallel treatment arms [1]. Patients received either placebo or one of three this compound dosages (20 mg, 80 mg, or 120 mg) administered as a 60-minute intravenous infusion every 8 hours [1] [2]. The treatment duration ranged from 2 to 7 days, depending on the clinical situation and patient status [1] [4].
Table 1: this compound Dosing Regimen in the GUARDIAN Trial
| Parameter | Specification |
|---|---|
| Dosages | 20 mg, 80 mg, or 120 mg |
| Administration | Intravenous infusion |
| Infusion Duration | 60 minutes |
| Dosing Frequency | Every 8 hours |
| Treatment Duration | 2 to 7 days |
| Total Daily Dosage (120 mg group) | 360 mg |
The pharmacokinetic profile of this compound supported this dosing regimen. Population pharmacokinetic studies demonstrated that this compound has an elimination half-life of approximately 3.5 hours, making the 8-hour dosing interval appropriate for maintaining therapeutic levels [1]. Internal sponsor data showed dose-dependent inhibition of the NHE system in platelets, with 100% inhibition reached within 15 minutes after a bolus dose of 60 mg, declining to approximately 50% after 4 hours [1].
The GUARDIAN trial enrolled patients across three distinct clinical categories, each representing situations at high risk for myocardial necrosis [1]:
Unstable Angina/Non-ST-Segment Elevation Myocardial Infarction (UA/NSTEMI): Patients with repetitive (≥2 episodes of ≥5 min duration) or prolonged (≥1 episode of ≥20 min duration) angina chest pain at rest or on minimal exercise within 12 hours before randomization, with specific electrocardiographic or cardiac biomarker findings [1].
High-Risk Percutaneous Coronary Intervention (PCI): Patients with history of angina at rest or on minimal exercise within the past 4 weeks, with planned PCI for a lesion with at least two type B or one type C characteristic [1].
High-Risk Coronary Artery Bypass Graft (CABG): Patients requiring urgent CABG, repeat CABG, or with history of angina at rest or minimal exercise within the past 4 weeks plus ≥2 risk factors (age >65 years, female sex, diabetes mellitus, ejection fraction <35%, or left main/three-vessel disease) [1].
The trial was designed as a combined Phase 2/Phase 3 study, allowing for dose-ranging evaluation while simultaneously assessing efficacy and safety across these diverse clinical presentations [1].
The primary efficacy endpoint of the GUARDIAN trial was the combined incidence of all-cause mortality or myocardial infarction at 36 days after randomization [1] [2]. Secondary endpoints included death or non-fatal MI at 10 days and 6 months, cardiac events related to left ventricular dysfunction, and the extent of MI assessed by peak elevation in creatine kinase (CK)-MB and the ratio of peak elevation to normal values [1].
Table 2: Primary Efficacy Outcomes in the GUARDIAN Trial
| Treatment Group | Death or MI at 36 Days | Risk Reduction vs. Placebo | P-value |
|---|---|---|---|
| Placebo | Baseline | Reference | - |
| This compound 20 mg | Similar to placebo | Not significant | NS |
| This compound 80 mg | Similar to placebo | Not significant | NS |
| This compound 120 mg | 10% lower than placebo | 10% (98% CI: -5.5% to 23.4%) | P = 0.12 |
The overall trial results demonstrated that while this compound was safe and well-tolerated, it did not show statistically significant benefit over placebo across the entire study population [2]. However, dose-dependent effects were observed, with the 20 mg and 80 mg doses showing no significant effect, while the 120 mg dose was associated with a 10% relative risk reduction in the primary endpoint, though this did not reach statistical significance (P=0.12) [2].
A pre-specified subgroup analysis revealed that patients undergoing CABG surgery derived significant benefit from this compound treatment [5] [4]. In this subgroup, the 120 mg dose demonstrated a 25% relative risk reduction in the primary endpoint of death or MI at 36 days compared to placebo (12.1% vs. 16.2%, P=0.03) [5] [4]. This benefit was maintained at 6-month follow-up (15.0% vs. 18.6%, P=0.033) [5].
The treatment effect in CABG patients was primarily driven by a reduction in non-Q-wave myocardial infarction (7.1% vs. 3.8%, P=0.005) rather than mortality alone [2] [4]. Additionally, the rate of Q-wave MI was reduced by 32% across all entry diagnostic groups (2.6% vs. 1.8%, P=0.03) [2]. These findings suggest that this compound may provide cardioprotective benefits specifically in the surgical setting of ischemia-reperfusion injury.
For researchers designing similar studies, the GUARDIAN trial established comprehensive inclusion and exclusion criteria that optimized patient selection for detecting treatment effects in high-risk populations:
Inclusion Criteria Protocol:
UA/NSTEMI Category: Documented ischemic symptoms within 12 hours before randomization plus specific ECG changes (ST-segment depression >1 mm in ≥2 contiguous leads, T-wave inversion >1.5 mm in ≥3 contiguous leads, or transient ST-segment elevation >1 mm lasting <30 min) OR elevated cardiac biomarkers (CK-MB >1.5× upper limit of normal, troponin I >2.0 μg/L, or troponin T >0.15 μg/L) [1].
PCI Category: Planned PCI for lesions with high-risk characteristics (≥2 type B or one type C lesion) in patients with recent angina symptoms [1].
CABG Category: Urgently required CABG, repeat CABG, or patients with recent angina plus ≥2 risk factors (age >65 years, female sex, diabetes mellitus, ejection fraction <35%, or left main/three-vessel disease) [1].
Exclusion Criteria Protocol:
The GUARDIAN trial implemented strict protocols for drug preparation, administration, and monitoring to ensure consistency across numerous international sites:
Drug Preparation Protocol:
Administration and Monitoring Protocol:
The trial implemented rigorous endpoint adjudication procedures through independent committees:
End-point Validation Committee (EVC) Protocol:
Electrocardiography Core Laboratory (ECL) Protocol:
This compound exerts its pharmacological effects through specific inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1), which is the predominant isoform in myocardial tissue [3] [1]. The following diagram illustrates the key mechanistic pathways involved in ischemia-reperfusion injury and this compound's site of action:
Figure 1: Mechanism of NHE1 Inhibition by this compound in Ischemia-Reperfusion Injury
The molecular pathophysiology involves activation of NHE1 during ischemia due to intracellular hydrogen ion accumulation from anaerobic metabolism [3] [1]. This leads to extrusion of H+ in exchange for Na+ influx, attempting to correct intracellular pH. However, the Na+ influx, combined with impaired Na+/K+ ATPase function due to ATP depletion, results in intracellular sodium accumulation [3]. Upon reperfusion, the Na+/Ca2+ exchanger reverses direction, leading to massive calcium overload that triggers hypercontracture, mitochondrial permeability transition, and activation of apoptotic pathways [3] [1].
This compound's therapeutic intervention occurs at the critical step of NHE1 activation, preventing the initial sodium influx and subsequent calcium overload during reperfusion [3]. This mechanism is particularly relevant in planned ischemic events such as cardiac surgery, where drug administration can be timed to achieve maximal inhibition during the period of highest risk [5].
The GUARDIAN trial yielded several critical insights that have shaped subsequent research in myocardial protection:
Dose-Response Relationship: The trial demonstrated a clear dose-dependent effect, with significant benefit only at the highest tested dose (120 mg) despite complete NHE inhibition at lower doses [2] [4]. This suggests that sustained high-level inhibition may be necessary for meaningful clinical protection.
Timing of Administration: The superior results in CABG patients versus medical therapy groups indicate that prophylactic administration before predictable ischemic insults may be more effective than treatment after ischemia has already occurred [5] [4].
Population Pharmacokinetics: Subsequent analysis of GUARDIAN data identified that a mean concentration of 0.5 mg/L during the surgical period was the minimal effective threshold, leading to proposed optimized dosing of 120 mg/h loading dose followed by 20 mg/h for 47 hours [6].
Recent research has revealed promising applications for this compound in cancer therapeutics based on the role of NHE1 in tumor biology [7]. Malignant cells exhibit a reversed pH gradient (alkaline intracellular pH ∼7.12-7.7 vs acidic extracellular pH ∼6.2-6.9) that drives proliferation, invasion, and metastasis [7]. NHE1 is a primary regulator of this abnormal pH dynamic, and its inhibition represents a novel therapeutic approach [7].
Proposed Anticancer Mechanisms:
The tolerability profile established in cardiac trials suggests this compound could be rapidly repurposed for oncology applications, though careful dose optimization will be needed given the cerebrovascular complications observed at high doses in EXPEDITION, the subsequent Phase III CABG trial [3] [7].
The GUARDIAN trial represents a landmark investigation in targeted myocardial protection that established important foundations for both cardioprotective research and potential oncological applications. While the trial did not demonstrate significant benefit across all patient populations, it provided compelling evidence for efficacy in high-risk CABG patients when administered at appropriate doses (120 mg every 8 hours) [5] [4]. The dose-dependent nature of the response and the superior results in surgical settings highlight the importance of proper patient selection and dosing for NHE1 inhibition strategies.
For researchers continuing investigation in this area, the GUARDIAN trial offers valuable methodological frameworks for study design, endpoint adjudication, and drug administration. Furthermore, the emerging understanding of NHE1's role in tumor biology suggests potential applications beyond cardiology that warrant exploration [7]. Future research should focus on optimizing dosing regimens to maximize therapeutic benefit while minimizing the cerebrovascular risks identified in subsequent trials, potentially through more selective NHE1 inhibitors or combination approaches that target multiple aspects of ischemia-reperfusion injury or tumor metabolism.
Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), which is ubiquitously expressed in the myocardium [1]. Its proposed cardioprotective role targets ischemia/reperfusion injury, a key challenge in cardiac surgery.
During ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic metabolism, leading to intracellular hydrogen ion (H⁺) accumulation and acidosis [1]. This activates NHE1, which attempts to normalize the pH by extruding H⁺ in exchange for sodium ions (Na⁺). This results in a dangerous overload of intracellular Na⁺ [1]. Upon reperfusion, the Na⁺/Ca²⁺ exchanger operates in reverse to expel the excess Na⁺, causing a massive and lethal influx of calcium ions (Ca²⁺) into the cell [1]. This compound inhibits NHE1, thereby preventing the initial Na⁺ overload and the subsequent Ca²⁺-mediated cell death, preserving myocardial viability [1].
The diagram below illustrates this pathway and this compound's site of action.
Clinical development of this compound for CABG surgery progressed through two major trials. The following table summarizes the design and key outcomes of these studies.
| Trial Feature | GUARDIAN (Phase II/III) | EXPEDITION (Phase III) |
|---|---|---|
| Objective | Evaluate efficacy & safety across high-risk ischemic situations (including CABG) [2] [1]. | Assess efficacy & safety specifically in CABG patients [1]. |
| Patient Population | 11,590 patients with UA/NSTEMI, or undergoing high-risk PCI or CABG [2] [1]. | 5,761 patients undergoing CABG surgery [1]. |
| CABG Subgroup Size | ~2,900 patients (estimated 25% of total) [2]. | 5,761 patients [1]. |
| Intervention | This compound (20, 80, 120 mg) or placebo TID via 1-hour IV infusion for 2-7 days [3] [1]. | This compound: 180-mg pre-op IV, then 40 mg/hr (<24h post-op), then 20 mg/hr (24-48h post-op). vs. Placebo [1]. |
| Primary Outcome (Timepoint) | All-cause mortality or MI at 36 days [3] [1]. | All-cause mortality or MI at 36 days [1]. |
| Key CABG Findings | 120 mg dose showed a 25% relative risk reduction in death/MI vs. placebo [1]. | Significant reduction in MI (18.9% to 14.4%) but increase in mortality (0.7%) [1]. |
| Overall Conclusion | Promising signal in CABG subgroup at high dose [1]. | Trial stopped; development halted due to mortality concern [1]. |
This section details the dosing and administration protocols from the key clinical trials for reference in preclinical research.
The GUARDIAN trial established the foundational clinical protocol for this compound administration in CABG patients [3] [4] [2].
The EXPEDITION trial was a subsequent Phase III study designed to confirm the efficacy of a higher, more prolonged dosing regimen specifically in CABG patients [1].
The experimental workflow from patient identification to data analysis, as implemented in the EXPEDITION trial, is summarized below. This workflow directly led to the cessation of this compound's development.
The cardioprotective effect of NHE inhibition like this compound may be better suited as part of a multi-target therapeutic strategy. Future research could explore its potential in on-pump versus off-pump CABG procedures or in specific high-risk subgroups, potentially at lower doses or with different timing to mitigate risks [5] [6]. Furthermore, research into this compound has extended to oncology, investigating its potential to induce acid-mediated apoptosis in cancer cells [1].
Cariporide (HOE642) is a potent and selective sodium-hydrogen exchanger 1 (NHE1) inhibitor that has been extensively investigated for its potential to reduce myocardial injury during percutaneous coronary intervention (PCI). As an ischemia-reperfusion injury modulator, this compound targets the fundamental biochemical processes that exacerbate cardiac damage when blood flow is restored to ischemic tissue. The drug belongs to the benzoylguanidine class with a molecular weight of 283.35 g/mol and demonstrated promising cardioprotective effects in preclinical models by addressing the ionic imbalances that occur during ischemic conditions and subsequent reperfusion. [1] [2]
The therapeutic rationale for this compound in PCI settings stems from its ability to disrupt the pathological cascade initiated by ischemia, which includes intracellular hydrogen ion accumulation, sodium overload, and subsequent calcium-mediated cell death. During PCI procedures, where controlled reperfusion is achieved through mechanical intervention, this compound offers the potential to preserve myocardial viability and reduce infarct size. Despite mixed outcomes in large-scale clinical trials, this compound remains a valuable research compound for understanding NHE1 inhibition strategies and continues to be investigated for potential applications in other medical fields, including oncology. [3] [4] [1]
The cardioprotective mechanism of this compound centers on its selective inhibition of the NHE1 isoform, the primary sodium-hydrogen exchanger in myocardial cells. During ischemia, anaerobic metabolism generates excessive hydrogen ions (H⁺), leading to intracellular acidosis. This activates NHE1 as a compensatory mechanism to extrude H⁺ in exchange for extracellular sodium ions (Na⁺). However, this results in pathological Na⁺ accumulation as the ATP-depleted sodium-potassium pump cannot maintain ionic homeostasis. The elevated intracellular Na⁺ then drives the sodium-calcium exchanger (NCX) to operate in reverse mode, causing massive calcium (Ca²⁺) influx and subsequent calcium overload, which triggers hypercontracture, mitochondrial dysfunction, and eventual cell death. [3] [1] [2]
Table: Key Steps in Myocardial Ischemia-Reperfusion Injury and this compound's Intervention
| Pathological Stage | Cellular Consequences | This compound Action |
|---|---|---|
| Ischemia | intracellular H⁺ accumulation → NHE1 activation → Na⁺ influx | NHE1 inhibition → reduced Na⁺ loading |
| Early Reperfusion | pH normalization → further NHE1 activation → massive Na⁺ influx | Blunts pH-driven NHE1 activation |
| Late Reperfusion | Na⁺ overload → reverse NCX operation → Ca²⁺ overload | Prevents Ca²⁺ overload via reduced Na⁺ driving force |
| Cell Death | Calcium-mediated hypercontracture & mitochondrial permeability transition pore opening | Attenuates necrotic and apoptotic pathways |
This compound binds directly to the NHE1 transporter, competitively inhibiting sodium uptake and interrupting this destructive cascade at its inception. By limiting sodium entry during ischemia and the critical early reperfusion period, this compound significantly reduces calcium overload, thereby preserving mitochondrial function and cellular integrity. The drug demonstrates rapid onset of action, with 100% NHE inhibition in platelets achieved within 15 minutes after a bolus dose of 60 mg, and has an elimination half-life of approximately 3.5 hours, making it suitable for acute intervention during PCI procedures. [3] [1] [2]
Diagram 1: this compound Mechanism of Action in Ischemia-Reperfusion Injury. The pathological pathway (red) shows the cascade from ischemia to cell death. This compound (green) inhibits NHE1 activation, disrupting sodium influx and subsequent calcium overload.
The clinical development of this compound for cardiovascular applications has yielded mixed results across multiple large-scale trials. The GUARDIAN (Guard During Ischemia Against Necrosis) trial, published in 2000, represented the first large-scale investigation of NHE inhibition in humans and enrolled 11,590 patients across 23 countries. This combined phase 2/phase 3 study employed a double-blind, randomized, four-arm design comparing three this compound dosages (20, 80, and 120 mg) with placebo in patients with unstable angina, non-ST-segment elevation myocardial infarction, or those undergoing high-risk PCI or coronary artery bypass graft surgery (CABG). The primary endpoint was all-cause mortality or myocardial infarction at 36 days post-randomization. While the overall results showed that this compound did not significantly reduce the primary endpoint across the entire population, subgroup analysis revealed a 25% relative risk reduction in CABG patients receiving the 120 mg dose, suggesting potential procedure-specific efficacy. [3] [1]
The EXPEDITION trial specifically focused on high-risk CABG patients, randomizing 5,761 subjects to receive either this compound or placebo. The this compound regimen consisted of a 180-mg preoperative loading dose followed by continuous infusion (40 mg/hr for 24 hours, then 20 mg/hr for 24 hours). Results demonstrated a statistically significant reduction in the composite endpoint of death or MI from 20.3% to 16.6%, primarily driven by a reduction in MI incidence (18.9% to 14.4%). However, concerningly, mortality alone increased by 0.7% in the this compound group, leading to early trial termination and halting further development for cardiovascular indications. This paradoxical outcome—reduced infarction but increased mortality—highlighted the complex risk-benefit profile of NHE1 inhibition in acute cardiac conditions. [1] [5]
Table: Summary of Major Clinical Trials of this compound in Cardiovascular Disease
| Trial | Phase | Population | Sample Size | Dosing Regimen | Primary Outcome | Key Results |
|---|---|---|---|---|---|---|
| GUARDIAN [3] [1] | II/III | UA/NSTEMI, High-risk PCI/CABG | 11,590 | 20, 80, or 120 mg TID for 2-7 days | Death/MI at 36 days | 10% RR reduction with 120 mg dose (NS); 25% RR reduction in CABG subgroup |
| EXPEDITION [1] [5] | III | High-risk CABG | 5,761 | 180 mg pre-op + 40 mg/hr (24h) + 20 mg/hr (24h) | Death/MI at 5 days | 16.6% vs 20.3% (P<0.0001); MI reduction (14.4% vs 18.9%) but mortality increase |
| Phase I (Rupprecht et al.) [6] | I | Anterior MI, primary PTCA | 100 | 40 mg IV bolus pre-reperfusion | Enzymatic infarct size, LV function | Reduced CK-MB release (P=0.047), improved EF change (P=0.045) |
The dose-response relationship observed in the GUARDIAN trial provided important insights for potential application in PCI settings. The 20 mg and 80 mg doses demonstrated statistically similar outcomes to placebo, while the 120 mg dose showed a modest but non-significant 10% relative risk reduction for the primary endpoint. This dose-dependent effect suggests that adequate NHE1 inhibition is necessary for cardioprotection, which has implications for designing future studies with similar compounds. In the smaller Phase I study by Rupprecht et al. involving 100 patients with anterior myocardial infarction undergoing direct PTCA, a single 40 mg intravenous bolus administered 10 minutes before reperfusion resulted in significantly reduced creatine kinase-MB release and improved left ventricular function at 3-week follow-up, indicating potential utility in the PCI setting. [1] [6]
The safety profile of this compound revealed important considerations for clinical application. In the GUARDIAN trial, this compound was generally well-tolerated with no significant adverse effects reported across the dosage range. However, the EXPEDITION trial uncovered dose-dependent concerns, including increased mortality and cerebrovascular events at higher exposure levels. These findings suggest that while NHE1 inhibition may offer myocardial protection during ischemia-reperfusion injury, it might simultaneously predispose to other complications, possibly through effects on platelet function or vascular integrity. The narrow therapeutic window evidenced by these trials has complicated the development path for this compound in cardiovascular medicine. [1] [5]
Protocol Objective: To evaluate the inhibitory potency of this compound on NHE1 activity in cellular models and determine IC₅₀ values using pH-sensitive fluorescence measurements.
Materials and Reagents:
Methodology:
Validation Parameters:
Internal data referenced in the GUARDIAN publication indicates this compound exhibits 100% NHE inhibition in platelets within 15 minutes after a 60 mg bolus dose, declining to approximately 50% after 4 hours, with an elimination half-life of 3.5 hours. These pharmacokinetic properties support its use as an acute intervention during PCI procedures. [3]
Protocol Objective: To investigate the cardioprotective efficacy of this compound in a large animal model simulating PCI-induced myocardial infarction.
Surgical Preparation:
Experimental Groups:
Dosing Protocol:
Endpoint Assessment:
Statistical Considerations:
This protocol models the clinical scenario of planned reperfusion during PCI, with this compound administration timed to achieve maximal NHE1 inhibition at the moment of reperfusion when calcium overload mechanisms are most active. The translational design incorporates dose-ranging elements and biomarker assessments aligned with clinical practice. [3] [7] [6]
While cardiovascular development of this compound has been discontinued, recent investigations have explored its potential as an anticancer agent based on the role of NHE1 in tumor pathophysiology. Cancer cells exhibit a reversed pH gradient characterized by alkaline intracellular pH (pHi 7.12-7.7) and acidic extracellular pH (pHe 6.2-6.9), which promotes proliferation, invasion, and chemoresistance. NHE1 is overexpressed in many malignancies and drives this aberrant pH regulation by extruding protons to maintain intracellular alkalinity. This compound, through potent NHE1 inhibition, can disrupt this pH homeostasis and trigger intracellular acidification, potentially leading to apoptosis in tumor cells. [4]
Preclinical studies suggest that this compound may enhance chemotherapy efficacy by overcoming multiple drug resistance mechanisms linked to the acidic tumor microenvironment. The drug has demonstrated synergistic effects with conventional chemotherapeutics in various cancer models, including breast, pancreatic, and glioblastoma cell lines. As this compound has an established safety profile from extensive cardiovascular trials, it represents a promising candidate for drug repurposing initiatives in oncology. Research is currently focused on identifying predictive biomarkers for tumor sensitivity to NHE1 inhibition and optimizing combination regimens with standard anticancer therapies. [4]
Protocol Objective: To evaluate the antiproliferative effects of this compound as a single agent and in combination with standard chemotherapeutics in cancer cell lines.
Cell Culture and Reagents:
Methodology:
Key Parameters:
This experimental approach leverages this compound's well-characterized NHE1 inhibition to target the unique metabolism of cancer cells, potentially offering a novel strategy to overcome treatment resistance in aggressive malignancies. [4]
This compound represents a mechanistically compelling but clinically challenging therapeutic agent for myocardial protection during PCI. The comprehensive preclinical data and subset analyses from clinical trials suggest that NHE1 inhibition holds potential for reducing infarct size in specific patient populations and procedural contexts. However, the narrow therapeutic window observed in large-scale trials has limited its clinical translation for cardiovascular indications. For researchers, this compound remains a valuable tool compound for investigating the role of sodium-hydrogen exchange in ischemia-reperfusion injury and cellular pH regulation. The ongoing exploration of this compound in oncology highlights the potential for drug repurposing based on shared pathophysiological mechanisms across disease states. Future research directions should focus on biomarker identification for patient selection, novel delivery systems for targeted tissue exposure, and combination strategies that maximize efficacy while minimizing potential adverse effects.
This compound (HOE642) is a highly selective NHE-1 inhibitor that has emerged as a promising therapeutic candidate for mitigating ischemia-reperfusion injury in aging myocardium. The senescent heart undergoes progressive physiological changes that render it more vulnerable to ischemic damage, including altered calcium handling, reduced ischemic preconditioning capacity, and enhanced susceptibility to apoptosis. As the aging population continues to grow worldwide, developing effective cardioprotective strategies for senescent myocardium has become a critical research priority. Cardiac aging is characterized by structural changes including cardiomyocyte hypertrophy, interstitial fibrosis, and inflammation, ultimately contributing to both diastolic and systolic dysfunction. These age-related alterations create a myocardial environment particularly susceptible to injury during ischemic events, such as those occurring during cardiac surgery or myocardial infarction.
The sodium-proton exchanger isoform 1 (NHE-1) plays a pivotal role in ischemia-reperfusion pathology by contributing to intracellular sodium and calcium overload. Under ischemic conditions, hydrogen ions accumulate intracellularly, activating NHE-1 which extrudes H+ in exchange for Na+ influx. This leads to sodium overload, which reverses the sodium-calcium exchanger, causing massive calcium influx during reperfusion. This compound specifically blocks NHE-1, interrupting this destructive cascade. Research demonstrates that this compound-mediated protection operates through multiple pathways, including reduction of oxidative stress, inflammation, and apoptosis, while modulating key survival pathways such as Akt/GSK-3β and Sirt1 signaling. Understanding the application of this compound in senescent heart models requires careful consideration of age-related physiological changes and appropriate experimental design.
Table 1: Functional Recovery Parameters in Senescent Rat Hearts Following Ischemia-Reperfusion Injury with this compound Treatment
| Parameter | Senescent Control | Senescent + this compound | Adult Control | Reference |
|---|---|---|---|---|
| Coronary Flow Recovery (% baseline) | 48.4 ± 9.4% | 95.6 ± 17.0%* | 75.3 ± 4.9% | [1] |
| Active Tension Recovery (% baseline) | 22.2 ± 3.4% (after 60 min ischemia) | 35.6 ± 5.1%* (after 60 min ischemia) | Not significantly improved | [1] |
| LDH Release (indicator of cellular injury) | Significantly elevated | Markedly reduced* | Less pronounced reduction | [1] |
| Coronary Resistance (% baseline) | 1020 ± 129% | 578 ± 84%* | Not significantly affected | [1] |
| Contractile Force Recovery (human atrial trabeculae) | 27 ± 3% | 36 ± 3%* | Not reported | [2] |
Note: * denotes statistically significant improvement compared to untreated controls (p < 0.05)
Research findings consistently demonstrate that this compound confers superior protection in senescent myocardium compared to adult hearts, particularly regarding coronary flow regulation and contractile function preservation. In isolated Langendorff-perfused hearts from 24-month-old senescent rats subjected to prolonged low-flow ischemia, this compound (10^(-6) M) significantly attenuated the elevation of coronary resistances and delayed the decrease in active tension [1]. The impairment of coronary flow following ischemia-reperfusion was more pronounced in senescent hearts than in adults, but this compound treatment fully prevented this dysfunction in senescent animals, restoring coronary flow to near baseline levels [1]. These functional improvements were coupled with reduced lactate dehydrogenase (LDH) release, indicating diminished cellular injury.
The age-dependent efficacy of this compound has been further substantiated in human myocardial tissue. Experimental studies using isolated atrial trabeculae from coronary artery disease patients across different age groups revealed that this compound enhanced contractile force recovery after simulated ischemia, with trabeculae from untreated controls recovering only 27 ± 3% of pre-ischemic force compared to 36 ± 3% recovery in this compound-treated tissue [2]. This improvement occurred despite the general reduction in ischemic tolerance observed in aged human myocardium, suggesting that the NHE-1 system remains an effective therapeutic target in senescent hearts.
Table 2: Anti-arrhythmic and Metabolic Effects of this compound in Rat Models
| Parameter | Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Reference |
|---|---|---|---|---|
| Incidence of Lethal VF | 53% | 27%* | 7%* | [3] |
| Creatine Phosphate (nmol/mg protein) | 763 ± 70 | 180 ± 16* | 178 ± 24* | [3] |
| ATP Content (nmol/mg protein) | 23 ± 4 | 27 ± 4 | 32 ± 4* | [3] |
| Glycogen Content (nmol glucose/mg protein) | 61 ± 7 | 104 ± 14* | 108 ± 8* | [3] |
| Infarct Size Reduction (% AAR) | 34 ± 4% | Not reported | 9 ± 2%* | [4] |
| Ventricular Fibrillation Incidence | 45% | Not reported | 0%* | [4] |
This compound demonstrates dose-dependent anti-arrhythmic effects in in situ rat models, significantly reducing the incidence of lethal ventricular fibrillation during reperfusion following coronary artery occlusion [3]. The high dose (1.0 mg/kg) administered intravenously 2 minutes before reperfusion markedly reduced ventricular fibrillation incidence from 53% in controls to just 7% in treated animals [3]. This profound anti-arrhythmic protection was accompanied by favorable modulation of myocardial energy metabolism, with this compound significantly blunting the post-ischemic overshoot of creatine phosphate while enhancing glycogen preservation and ATP content in reperfused ischemic myocardium [3].
In vivo studies examining the interaction between this compound and ischemic preconditioning revealed that this compound (0.3 mg/kg) administered 30 minutes before coronary ligation reduced ventricular fibrillation incidence from 45% to 0% and diminished infarct size from 34±4% to 9±2% of the area at risk [4]. Interestingly, the protective effects of NHE inhibition and subthreshold preconditioning appear to act additively rather than counteractively, suggesting distinct yet complementary mechanisms of protection [4]. These findings indicate that this compound not only preserves myocardial integrity but also promotes electrical stability during ischemia-reperfusion challenges, which is particularly relevant for aged myocardium with inherently heightened arrhythmic susceptibility.
This protocol details the methodology for assessing this compound efficacy in senescent rat hearts using the Langendorff perfusion system, which allows for controlled evaluation of cardiac function without confounding neurohumoral influences [1].
Animal Model Preparation: Utilize aged (22-24 month old) male Wistar rats, representing the senescent population, with adult (4-month-old) rats serving as controls. Anesthetize animals with sodium pentobarbital (60 mg/kg i.p.) and administer heparin (500 IU i.p.) to prevent thrombosis. Excise hearts rapidly through median sternotomy and immerse in cold (4°C) cardioplegic solution to induce immediate arrest. Cannulate the aorta retrogradely and initiate Langendorff perfusion within 60 seconds of excision.
Perfusion System Setup: Maintain constant perfusion pressure at 80 mmHg using oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer (pH 7.4, 37°C) containing (in mM): NaCl 118, KCl 4.7, MgSO₄ 1.2, KH₂PO₄ 1.1, NaHCO₃ 25, CaCl₂ 2.5, and glucose 11. Insert a fluid-filled balloon into the left ventricle connected to a pressure transducer for functional assessment. Set initial end-diastolic pressure to 5-10 mmHg and maintain isovolumic contraction conditions throughout the protocol.
Stabilization and Baseline Measurements: Allow hearts to stabilize for 20-30 minutes until consistent contractile function is observed. Record baseline parameters including coronary flow rate, left ventricular developed pressure (LVDP), end-diastolic pressure (EDP), maximum rate of pressure development (+dP/dt), and maximum rate of pressure relaxation (-dP/dt). Collect coronary effluent samples for baseline biochemical analysis.
Ischemia Protocol and Drug Administration: Subject hearts to prolonged low-flow ischemia (15% of baseline coronary flow) for 180 minutes for assessment during sustained ischemia, or 45 minutes followed by 30 minutes of reperfusion for recovery studies. Add this compound to the perfusate at a final concentration of 10^(-6) M initiated 10 minutes before ischemia and maintained throughout the ischemic period and reperfusion. Control groups receive vehicle alone.
This protocol describes the methodology for investigating this compound in an in vivo setting, which preserves intact neurohumoral regulation and cell-cell interactions relevant to the aging cardiovascular system [4] [3].
Surgical Preparation: Anesthetize aged rats (22-24 months) with sodium pentobarbital (60 mg/kg i.p.) or inhaled anesthesia (e.g., 1.5-2% isoflurane). Intubate animals and maintain mechanical ventilation with room air (tidal volume: 1.5 ml/100g, rate: 54-60 strokes/min). Cannulate the femoral vein for drug administration and the carotid artery for continuous blood pressure monitoring. Perform left thoracotomy in the fourth or fifth intercostal space, incise the pericardium, and place a 6-0 prolene suture around the left anterior descending coronary artery. Incorporate a plastic occluder to facilitate reversible coronary occlusion.
Hemodynamic and Electrocardiographic Monitoring: Continuously record lead II ECG and arterial blood pressure throughout the procedure. Confirm successful coronary occlusion by ST-segment elevation and regional cyanosis of the myocardial surface. Verify reperfusion by resolution of ST-elevation and hyperemic response in the previously ischemic territory.
Drug Administration Protocol: Administer this compound intravenously at doses of 0.3-1.0 mg/kg based on experimental objectives. For preconditioning-like effects, administer 30 minutes before sustained ischemia. For direct reperfusion protection, administer as a bolus 2 minutes before reperfusion. Dissolve this compound in physiological saline and adjust infusion volume to 1-2 ml/kg. Control animals receive equal volumes of vehicle.
Arrhythmia Assessment: Continuously monitor and record ECG throughout the 30-minute occlusion and subsequent 2-3 hour reperfusion period. Analyze arrhythmias according to the Lambeth Conventions, quantifying the incidence and duration of ventricular tachycardia (VT, defined as ≥4 consecutive premature ventricular contractions) and ventricular fibrillation (VF). Define sustained VF as lasting >3 minutes and categorically fatal without intervention.
Infarct Size Quantification: Following the reperfusion period, re-occlude the coronary artery and inject 1% Evans Blue dye via the jugular vein to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and section into 2-3 mm transverse slices. Incubate sections in 1% triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes to differentiate viable (red) from necrotic (pale) myocardium. Digitally image sections and quantify AAR, infarct area, and total ventricular area using planimetry software. Express infarct size as a percentage of the AAR.
The primary mechanism through which this compound exerts cardioprotection in senescent hearts involves inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in ischemia-reperfusion pathology. The following diagram illustrates the key mechanistic pathways:
Figure 1: Mechanism of NHE-1 Inhibition by this compound in Ischemia-Reperfusion Injury
During ischemia, hydrogen ions accumulate intracellularly due to anaerobic metabolism, activating NHE-1 which attempts to restore physiological pH by extruding one H+ in exchange for one Na+ entering the cell [2]. Upon reperfusion, the rapid washout of extracellular H+ creates a steep transsarcolemmal H+ gradient, further stimulating NHE-1 activity and causing significant sodium overload [3]. The elevated intracellular Na+ then drives the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, extruding Na+ and importing Ca2+, leading to pathological calcium overload [2]. This calcium excess triggers mitochondrial permeability transition pore opening, contractile dysfunction, and activation of proteases and phospholipases, ultimately resulting in cellular injury and death. This compound specifically blocks NHE-1 activation, thereby interrupting this destructive cascade at its initiation.
Beyond its primary action on NHE-1, this compound activates several cardioprotective signaling pathways that contribute to its efficacy in senescent myocardium. The drug has been shown to suppress the formation of reactive oxygen species (ROS) during reperfusion, thereby reducing oxidative damage to cellular components [2] [5]. This compound also demonstrates significant anti-inflammatory properties, reducing the expression and release of proinflammatory cytokines such as TNF-α, IL-6, IL-18, and IL-1β in models of cardiac injury [5]. These anti-inflammatory effects extend to inhibition of C-reactive protein (CRP) elevation in heart failure models, suggesting broad modulation of the inflammatory response [6].
Additionally, this compound exerts potent anti-apoptotic effects through regulation of Bcl-2 family proteins, reducing caspase-3 activation and preserving mitochondrial integrity [5]. These benefits are mediated in part through activation of the Akt/GSK-3β survival pathway and modulation of Sirt1 signaling, which collectively promote cellular survival under stress conditions [5]. In senescent hearts, which exhibit heightened inflammatory status and reduced stress resistance, these pleiotropic effects of this compound assume particular importance, potentially explaining its enhanced efficacy in aged compared to adult myocardium. The ability to simultaneously target multiple pathological processes makes this compound especially valuable for addressing the complex pathophysiology of ischemia-reperfusion injury in aging hearts.
The aging myocardium exhibits distinct physiological and molecular characteristics that influence both ischemic susceptibility and therapeutic responses. Senescent hearts demonstrate altered calcium handling, characterized by reduced expression of sarcoplasmic reticulum Ca2+ ATPase (SERCA2a), which normally facilitates calcium reuptake following contraction [2]. This predisposes aged cardiomyocytes to calcium overload during ischemia-reperfusion, potentially amplifying the benefits of NHE-1 inhibition. Additionally, ischemic preconditioning—a powerful endogenous protective mechanism—becomes less effective with advancing age, as demonstrated in studies comparing myocardium from adult and elderly patients with coronary artery disease [2]. This loss of endogenous protection heightens the importance of pharmacological interventions like this compound in the aged population.
Cellular senescence in the heart involves multiple cell types beyond cardiomyocytes. Senescent endothelial cells exhibit decreased nitric oxide synthase expression and increased proinflammatory molecule production, contributing to vascular dysfunction [7]. Similarly, senescent fibroblasts adopt a pro-fibrotic phenotype, promoting extracellular matrix remodeling and myocardial stiffness [8]. The accumulation of senescent cells in aging cardiovascular tissues creates a pro-inflammatory microenvironment through the senescence-associated secretory phenotype (SASP), characterized by increased secretion of IL-1, IL-6, TNF-α, and various proteases [7] [8]. This compound's anti-inflammatory properties may therefore provide additional benefits by counteracting aspects of this SASP, particularly in the setting of ischemia-reperfusion where inflammatory activation is already heightened.
The transition from experimental models to clinical application requires careful consideration of age-specific dosing, timing of administration, and patient selection criteria. Preclinical evidence suggests that this compound's protective effects are dose-dependent, with higher doses (1.0 mg/kg) conferring more complete protection against lethal arrhythmias than lower doses (0.1-0.3 mg/kg) [4] [3]. The timing of administration also critically influences efficacy, with optimal protection observed when this compound is administered before ischemia or at least before reperfusion [3]. This has important implications for clinical scenarios such as cardiac surgery or acute myocardial infarction, where pre-treatment may be feasible.
Experimental evidence indicates that this compound not only protects against acute ischemia-reperfusion injury but also mitigates against adverse ventricular remodeling in heart failure models. In rabbits with myocardial infarction, chronic this compound administration reduced left ventricular dilatation, improved systolic and diastolic function, and suppressed neurohormonal activation and inflammation [6]. These benefits on remodeling processes suggest potential applications beyond acute protection, possibly extending to chronic heart failure management, particularly in elderly patients with pre-existing cardiac compromise. Additionally, this compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity in rat models, indicating potential utility in oncology settings where anthracycline chemotherapy poses significant cardiovascular risk, especially in older patients [5]. This expanded therapeutic potential warrants further investigation in age-specific clinical trials.
This compound represents a promising therapeutic approach for protecting senescent hearts against ischemia-reperfusion injury, with experimental evidence demonstrating enhanced efficacy in aged compared to adult myocardium. The drug's multifaceted mechanism of action, targeting not only ionic homeostasis but also inflammatory responses, oxidative stress, and apoptotic pathways, aligns well with the complex pathophysiology of cardiac aging. The detailed protocols provided in this document enable rigorous investigation of this compound in senescent heart models, with particular attention to age-specific considerations in experimental design and outcome assessment. As the population continues to age, developing effective cardioprotective strategies for elderly patients becomes increasingly imperative. This compound's consistent demonstration of efficacy across multiple senescent heart models supports its continued investigation as a therapeutic agent for age-related cardiovascular conditions.
The most significant data on this compound's cerebrovascular risks comes from a large Phase III clinical trial in cardiac surgery patients, known as the EXPEDITION study.
| Trial Name | Patient Population | Key Efficacy Finding | Key Safety Finding |
|---|---|---|---|
| EXPEDITION [1] | High-risk patients undergoing Coronary Artery Bypass Graft (CABG) surgery (n=5,761) | Significant reduction in the combined risk of death or myocardial infarction at 5 days. | Significant increase in mortality alone (2.2% vs. 1.5% with placebo), associated with an increase in cerebrovascular events. |
The study concluded that while this compound was effective at reducing heart muscle injury, the associated increase in cerebrovascular events meant it was unlikely to be used clinically [1].
The exact biological mechanism behind these side effects is not fully detailed in the available literature. However, the known function of the drug's target provides critical clues for your research.
The diagram below illustrates the primary mechanism of this compound and a potential pathway leading to cerebrovascular side effects.
To investigate and potentially mitigate these side effects, you could design experiments around the following strategies:
| Research Strategy | Experimental Approach | Key Parameters to Measure |
|---|---|---|
| Dose Optimization [5] | Test a range of this compound concentrations in preclinical models of cerebral ischemia. | Infarct size, neurological deficit scores, markers of apoptosis, cerebral blood flow. |
| Combination Therapy | Co-administer this compound with agents known to be cerebroprotective. | Same as above, plus histology for neuronal and vascular integrity. |
| Target Engagement Profiling | Compare the distribution and inhibition profile of this compound in cardiac vs. brain tissue. | Drug concentration in tissues, NHE1 activity levels in different cell types. |
| Investigate Compensatory Mechanisms [4] | In models where this compound fails, probe for the upregulation of other pH-regulating transporters (e.g., NBCn1, monocarboxylate transporters). | mRNA and protein levels of alternative transporters, intracellular pH under inhibition. |
When publishing your experimental work, comprehensive reporting is essential. Here are key data elements to include, based on guidelines for life science protocols [6]:
The table below summarizes the core findings from the GUARDIAN trial, the primary source for cariporide dosing in humans.
| Trial Name & Population | Intervention | Efficacy on Primary Endpoint (Death or MI at 36 Days) | Key Findings on Mortality & Dosing |
|---|---|---|---|
| GUARDIAN (Overall) [1] [2]\n- Patients with acute coronary syndromes or undergoing high-risk procedures (PCI or CABG)\n- N = 11,590 | This compound (20 mg, 80 mg, or 120 mg) or placebo, administered as a 60-minute infusion every 8 hours for 2-7 days. | 120 mg dose: 10% risk reduction vs. placebo (p=0.12) - not statistically significant [1] [2]. | The two lower doses (20 mg and 80 mg) showed no benefit over placebo [2]. |
| GUARDIAN (CABG Subgroup) [1] [2]\n- Patients undergoing Coronary Artery Bypass Graft (CABG) surgery. | This compound 120 mg (same regimen as above). | 120 mg dose: 25% risk reduction in death or MI (p=0.03), sustained at 6 months (p=0.033) [1] [2]. | Benefit primarily from a 32% reduction in non-fatal MI (p=0.007) [1]. No significant effect on mortality alone was reported for any dose in the overall trial [2]. |
Q1: What is the optimized clinical dose of this compound to minimize the risk of death or myocardial infarction (MI)?
Q2: The experimental results are inconsistent with the cardioprotective effects shown in pre-clinical studies. Why?
Q3: Are there any significant safety concerns with the 120 mg this compound dose?
Q4: The drug shows promise in oncology. Is the dosing strategy the same?
Below is a visual workflow for the this compound dosing regimen from the GUARDIAN trial, which you can adapt for your experimental design.
The corresponding experimental workflow is as follows:
| Aspect | Experimental Model | Intervention | Key Findings on Lactate & Function |
|---|
| Lactate Dynamics [1] | Guinea-pig hearts (Langendorff mode) | 45 min global ischemia + 30 min reperfusion, with/without Cariporide (5 or 10 μmol/L) | - During Ischemia: No significant change in lactate accumulation.
The following diagram illustrates the established mechanism of this compound and its specific impact on lactate clearance, synthesizing the information from the experimental studies.
Here are answers to potential questions researchers might have when studying this compound.
Q: My experiment shows no reduction in tissue lactate content after ischemia with this compound. Is the drug working? A: This is an expected finding. The primary mechanism of this compound is not to reduce anaerobic glycolysis during ischemia, but to protect the cell from ionic imbalance (Na⁺ and Ca²⁺ overload). The enhanced lactate clearance happens upon reperfusion [1]. You should measure lactate in the coronary effluent, particularly during the first few minutes of reperfusion, to see the drug's effect.
Q: What is a proven experimental protocol for demonstrating the effects of this compound on lactate? A: You can adapt the following protocol, based on published studies [1] [2]:
Q: Why is this compound's effect on lactate clearance considered cardioprotective? A: While the exact link is still being elucidated, the enhanced efflux of lactate (and co-transported H⁺) upon reperfusion likely helps correct the intracellular pH more efficiently and reduces the driving force for the destructive Na⁺ and Ca²⁺ overload [1]. This is correlated with significantly improved recovery of mechanical function and reduced incidence of lethal arrhythmias [1] [2].
Q: Are the lactate effects of this compound relevant in a diabetic model? A: Yes. Research in hearts from type 2 diabetic db/db mice has shown that these hearts are more susceptible to ischemia, exhibiting greater intracellular Na⁺ increase. This compound was effective in reducing this Na⁺ overload and significantly lowering the incidence of severe arrhythmias upon reperfusion in both diabetic and control hearts [2]. This suggests the mechanism is robust across different metabolic states.
This compound (HOE-642) is a potent and selective sodium-hydrogen exchanger 1 (NHE1) inhibitor that has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia. As a benzoylguanidine derivative with a molecular weight of 283.35-379.46 Da, this compound specifically targets the NHE1 isoform, which is the predominant myocardial NHE exchanger responsible for intracellular pH regulation. The compound exhibits an IC50 of 30 nM for human NHE1 expressed in CHO-K1 cells, demonstrating its high potency and specificity [1]. Research has consistently shown that this compound preserves cellular ATP levels during ischemic conditions by maintaining mitochondrial integrity and function, ultimately reducing cell death following ischemia-reperfusion injury [2].
The primary mechanism through which this compound exerts its protective effect involves inhibition of the NHE1 exchanger during ischemia, when intracellular pH drops due to anaerobic glycolysis and ATP hydrolysis. Under normal ischemic conditions, NHE1 activation leads to sodium influx, which in turn causes calcium overload via the sodium-calcium exchanger (NCX). This calcium overload damages mitochondria and promotes the mitochondrial permeability transition (MPT), resulting in ATP depletion and eventual cell necrosis. This compound interrupts this pathological cascade at the initial step, thereby preserving mitochondrial function and ATP levels during ischemia [3] [4].
This compound preserves ATP during ischemia through a multi-faceted mechanism that targets key cellular processes during ischemic stress:
NHE1 Inhibition: this compound selectively blocks the Na+/H+ exchanger 1 (NHE1), preventing intracellular sodium accumulation during ischemia. This inhibition occurs at both sarcolemmal and mitochondrial levels, with research demonstrating that this compound attenuates mitochondrial matrix acidification and preserves the mitochondrial proton gradient during simulated ischemic conditions [2].
Reduction of Calcium Overload: By limiting sodium influx, this compound indirectly reduces calcium overload via the sodium-calcium exchanger (NCX). This preservation of calcium homeostasis prevents mitochondrial calcium accumulation, thereby maintaining mitochondrial membrane potential and ATP synthesis capability [2] [5].
Preservation of Mitochondrial Integrity: this compound significantly reduces the rate and magnitude of passive mitochondrial swelling induced by sodium acetate, indicating stabilized mitochondrial membrane permeability. This effect contributes to delayed ATP exhaustion during prolonged ischemic episodes [2].
Delayed ATP Depletion: Experimental evidence demonstrates that this compound treatment delays ATP exhaustion during the critical first minutes of ischemia. In isolated rat hearts, pretreatment with this compound limited ATP depletion during the initial 10 minutes of ischemia, correlating with reduced cell death upon reperfusion [2].
The following diagram illustrates the core mechanism of this compound in preserving ATP during ischemic conditions:
Figure 1: this compound Mechanism of Action in Preserving ATP During Ischemia
This compound exerts direct mitochondrial effects that contribute significantly to ATP preservation. Research demonstrates that this compound preserves the mitochondrial proton gradient (ΔpH) during ischemic conditions, which is critical for maintaining the proton motive force that drives ATP synthesis. In studies using HL-1 cardiomyocytes under simulated ischemia, this compound significantly attenuated mitochondrial matrix acidification without modifying mitochondrial membrane potential (Δψm) decay. This specific effect on mitochondrial pH was associated with delayed ATP exhaustion and increased mitochondrial calcium load [2].
The mitochondrial protection afforded by this compound has been demonstrated in sarcolemma-permeabilized cells, where the compound still effectively attenuated the fall in mitochondrial pH induced by sodium removal from the medium. This indicates that this compound can act directly on mitochondrial NHE isoforms, independent of its sarcolemmal effects. Furthermore, in isolated mitochondria, this compound significantly reduced passive matrix swelling induced by sodium acetate, demonstrating a stabilizing effect on mitochondrial membrane permeability that contributes to preserved ATP synthesis capacity during ischemia [2].
Table 1: Experimental Data on this compound-Mediated ATP Preservation
| Experimental Model | Intervention | ATP Preservation Effect | Additional Outcomes | Citation |
|---|---|---|---|---|
| Isolated rat hearts (40-min ischemia) | This compound pretreatment | Limited ATP depletion during first 10 min of ischemia | Reduced cell death during reperfusion; Effect abolished by hyperthermia | [2] |
| HL-1 cardiomyocytes (1-h simulated ischemia) | 7 μM this compound | Delayed ATP exhaustion | Attenuated mitochondrial matrix acidification; Increased mitochondrial Ca2+ load | [2] |
| In vivo rat model (30-min coronary occlusion) | 0.3 mg/kg this compound 30 min pre-occlusion | - | Reduced infarct size from 34±4% to 9±2%; VF incidence from 45% to 0% | [5] |
| In vivo rat model (30-min coronary occlusion) | 0.3 mg/kg this compound 45 min pre-occlusion | - | No significant protection | [5] |
| Intermittent cross-clamp fibrillation in rat hearts | This compound in cardioplegia | Additive protective effect with extended ischemia-reperfusion cycles | Improved functional recovery | [4] |
Table 2: this compound Experimental Applications and Conditions
| Parameter | In Vitro Applications | In Vivo Applications | Clinical Trial Applications |
|---|---|---|---|
| Effective Concentrations | 7 μM in HL-1 cardiomyocytes [2] IC50: 30 nM for hNHE1 in CHO-K1 cells [1] | 0.3 mg/kg in rat models [5] | 20, 80, or 120 mg in 50 mL over 60 min infusion in GUARDIAN trial [3] |
| Administration Timing | Prior to simulated ischemia [2] | 30 min before coronary occlusion (effective) 45 min before coronary occlusion (ineffective) [5] | Three times daily at intervals of 8 hours [3] |
| Key Experimental Conditions | Simulated ischemia with NaCN/deoxyglucose (pH 6.4) [2] | 30 min coronary occlusion followed by 150 min reperfusion [5] | Patients with UA/NSTEMI, high-risk PCI, or CABG [3] |
| Synergistic Interventions | - | Additive with subthreshold preconditioning [5] | - |
| Formulation Considerations | DMSO stock solutions (87 mg/mL) [1] | In vivo formulations in corn oil or aqueous solutions [1] | Sterile solutions for intravenous infusion [3] |
The Langendorff perfused heart model provides a standardized system for evaluating this compound's effects on ATP preservation during global ischemia:
Heart Isolation and Perfusion: Excise hearts rapidly from anesthetized adult Wistar rats (240-300 g) and immerse in cold cardioplegic solution. Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer (pH 7.4) maintained at 37°C and bubbled with 95% O2/5% CO2. Maintain constant perfusion pressure of 80-100 mmHg [4].
Baseline Function Assessment: Allow a 20-minute equilibration period while monitoring left ventricular developed pressure (LVDP), coronary flow rate, heart rate, and left ventricular end-diastolic pressure (LVEDP). Exclude hearts with LVDP < 60 mmHg or significant arrhythmias [4].
This compound Administration: Add this compound to the perfusion reservoir to achieve final concentration of 7 μM, administered for 15 minutes prior to ischemic insult. Include vehicle controls receiving equivalent DMSO concentrations (typically ≤0.1%) [2] [4].
Global Ischemia Induction: Completely stop coronary flow to induce global ischemia for 30-40 minutes. Maintain myocardial temperature at 37°C using a thermostatically controlled chamber, unless testing temperature interactions [2] [4].
Reperfusion Phase: Re-establish coronary flow and monitor functional recovery for 60-150 minutes. Collect coronary effluent at specific time points for biomarker analysis (e.g., lactate dehydrogenase) [4] [5].
ATP Measurement: At designated time points (pre-ischemia, end-ischemia, and during reperfusion), rapidly freeze myocardial biopsies in liquid nitrogen. Quantify ATP content using HPLC or bioluminescence assays with luciferin-luciferase reagents [2].
For cellular-level investigations of this compound's mechanisms:
Cell Culture Maintenance: Culture HL-1 cardiomyocytes or other appropriate cardiac cell lines in supplemented Claycomb medium at 37°C in 5% CO2. Maintain cells in logarithmic growth phase and passage before confluence [2].
Simulated Ischemia: Replace normal medium with ischemic buffer containing NaCN (2-5 mM) to inhibit oxidative phosphorylation and 2-deoxyglucose (20 mM) to inhibit glycolysis. Adjust pH to 6.4 to simulate acidosis. Maintain in hypoxia chamber (0.5-1% O2) for 1-3 hours [2].
This compound Pretreatment: Add this compound (final concentration 7 μM) 30-60 minutes before simulated ischemia. Include vehicle controls and consider concentration-response relationships (0.1-10 μM) [2].
Mitochondrial Parameter Assessment:
ATP Measurement in Cells: Lyse cells at specific time points and quantify ATP using bioluminescence assays. Normalize values to protein content [2].
The following workflow diagram illustrates the key steps in evaluating this compound's effects:
Figure 2: Experimental Workflow for Evaluating this compound Effects
Problem: Inconsistent ATP Preservation Results
Problem: Lack of Protective Effect in Mitochondrial Assays
Problem: Poor Solubility or Stability of this compound
Problem: Variable Infarct Size Reduction Despite this compound Treatment
Combination with Ischemic Preconditioning: Consider combining this compound with subthreshold ischemic preconditioning protocols. Research demonstrates additive protection when this compound is combined with a single cycle of preconditioning that is ineffective alone [5].
Dosing Considerations: For in vivo studies, the effective dose is 0.3 mg/kg administered intravenously 30 minutes before ischemia. Avoid longer pre-ischemia intervals as protection diminishes by 45 minutes [5].
Model-Specific Optimization: In large animal models or simulated ischemia systems, conduct dose-ranging studies (0.1-10 μM) to establish optimal concentration for your specific experimental conditions [2] [4].
Assessment of Mitochondrial Function: Include multiple parameters of mitochondrial health beyond ATP measurements: membrane potential (JC-1), matrix pH (BCECF), and calcium loading (Rhod-2) to comprehensively evaluate this compound's effects [2].
What is the primary mechanism by which this compound preserves ATP during ischemia? this compound selectively inhibits the sodium-hydrogen exchanger (NHE1), preventing intracellular sodium accumulation during ischemia. This subsequently reduces calcium overload via the sodium-calcium exchanger, preserving mitochondrial function and delaying ATP depletion. Additionally, this compound directly maintains the mitochondrial proton gradient and reduces mitochondrial swelling, further supporting ATP synthesis capacity during ischemic stress [2] [3].
What is the evidence for this compound's effect on mitochondrial function? Studies demonstrate that this compound significantly attenuates mitochondrial matrix acidification during simulated ischemia without modifying mitochondrial membrane potential decay. This effect is associated with delayed ATP exhaustion and increased mitochondrial calcium load. In isolated mitochondria, this compound reduces the rate and magnitude of passive matrix swelling induced by sodium acetate [2].
What dosing protocols are most effective for this compound in experimental models? For in vitro studies, 7 μM this compound administered prior to simulated ischemia shows consistent protection. In isolated heart models, similar concentrations in perfusion buffers are effective. For in vivo rat models, 0.3 mg/kg administered intravenously 30 minutes before coronary occlusion provides significant infarct size reduction and antiarrhythmic effects [2] [5].
Does this compound work synergistically with other protective strategies? Research demonstrates that this compound provides additive protection when combined with ischemic preconditioning. Specifically, this compound combined with a single subthreshold preconditioning cycle (which alone provides no protection) significantly reduces both arrhythmias and infarct size [5]. Additionally, this compound shows enhanced protective effects in intermittent cross-clamp fibrillation models, particularly when ischemia-reperfusion cycles are extended [4].
What are common pitfalls in studying this compound's effects? Key methodological considerations include: (1) strict temperature control during ischemia, as hyperthermia (38.5°C) abolishes this compound's protective effects; (2) precise timing of administration, with protection lost if given too early (45 minutes pre-ischemia); (3) proper solubilization to prevent precipitation; and (4) comprehensive assessment of mitochondrial parameters beyond just ATP measurements [2] [5].
Has this compound been evaluated in clinical trials? Yes, the GUARDIAN trial evaluated this compound in 11,590 patients with unstable angina/non-ST-segment elevation myocardial infarction or undergoing high-risk percutaneous coronary intervention or coronary artery bypass surgery. While the trial used doses of 20, 80, or 120 mg administered three times daily, it served as an important proof-of-concept for NHE inhibition as a therapeutic strategy [3].
For additional technical information on this compound, the following resources may be helpful:
The protective effect of cariporide is based on a clear ion exchange pathway. The diagram below illustrates this sequence of events and how this compound intervenes.
The following table summarizes foundational experimental data that established the role of this compound in preventing calcium overload.
| Experimental Model | Key Finding on Calcium Overload | Implicated Pathway | Citation |
|---|---|---|---|
| Isolated immature rabbit ventricular myocytes (Anoxia/Reoxygenation) | HOE642 (this compound) significantly reduced intracellular calcium overload and release of injury enzymes (CK, LDH). [1] | NHE1 inhibition | [1] |
| Mouse ventricular myocytes (Axial stretch) | This compound abolished the stretch-induced rise in diastolic cytosolic calcium concentration. [2] | NHE1 inhibition (independent of sodium accumulation) [2] | [2] |
| Rat ventricular myocytes (Acidosis) | This compound blocked the rise in systolic [Ca2+] caused by intracellular acidification. [3] | NHE1 inhibition preventing sodium-mediated calcium transient increase [3] | [3] |
The methodology below, adapted from a key study, provides a template for investigating this compound's effects. [1]
The most significant information on cariporide accumulation comes from a large-scale clinical trial. The data is summarized in the table below.
| Aspect | Details |
|---|---|
| Reported Issue | Adverse effects related to drug accumulation, specifically cerebrovascular complications, were observed during a prolonged intravenous infusion period [1] [2]. |
| Trial Name | EXPEDITION trial (Na+/H+ Exchanger Inhibition to Prevent Coronary Events in Acute Cardiac Conditions) [3]. |
| Dosing Context | Intravenous infusion of this compound over a 48-hour perioperative period [3]. |
| Outcome | This specific dosing regimen was linked to an increased incidence of cerebrovascular adverse events, suggesting that the side effects were likely due to drug accumulation [3]. |
For researchers studying NHE1 inhibitors like this compound, here are methodologies cited in the literature that can be adapted for investigating drug effects and potential accumulation.
1. Protocol for Assessing Chemosensitization in Resistant Cancer Cells This in vitro and in vivo protocol demonstrates how this compound can sensitize drug-resistant breast cancer cells to Doxorubicin [4].
2. Protocol for Studying Cardioprotection in Heart Failure Models This methodology is used to evaluate the effect of NHE1 inhibitors on cardiac structure and function in animal models of heart failure [5].
Based on the search results, here are crucial points to include in your troubleshooting guides and FAQs:
The following diagram illustrates a generalized experimental workflow for investigating an NHE1 inhibitor like this compound, integrating key steps from the protocols mentioned.
Q1: Why does this compound improve cardiac function in hypoxic conditions but fail to do so in combined hypoxia and acidosis?
This is a key and expected finding, not necessarily an experimental error. The underlying pathophysiology differs between the two conditions [1]:
Q2: Our team is also investigating this compound in oncology. Does this cardiac finding have any relevance for cancer research?
Yes, the mechanism is highly relevant. Many cancer cells exhibit a "reversed pH gradient," characterized by an alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe) [2] [3]. This alkaline pHi is crucial for cancer cell proliferation, metabolism, and inhibition of apoptosis [2] [3].
NHE1 is a key transporter responsible for maintaining this high pHi by extruding protons into the already acidic tumor microenvironment [2]. Therefore, inhibiting NHE1 with this compound can disrupt this balance, potentially leading to intracellular acidification and death of cancer cells. This represents a promising selective anticancer strategy [2].
The table below summarizes key quantitative findings from the Langendorff-perfused rabbit heart study, highlighting the differential effects of this compound [1].
| Experimental Parameter | Hypoxia Group | Hypoxia + this compound | Hypoxia+Acidosis Group | Hypoxia+Acidosis + this compound |
|---|---|---|---|---|
| Left Ventricular Pressure (LVSP) | Decreased by ~70% | Significant improvement | Decreased by ~70% | No significant improvement |
| End-Diastolic Pressure (EDP) | Increased from 6.7 to 36.8 mmHg | Significant improvement | Increased from 7.0 to 18.6 mmHg | No significant improvement |
| Max Contraction Velocity (dp/dt_max) | Decreased from ~1800 to ~600 mmHg/s | Significant improvement | Decreased from ~1800 to ~600 mmHg/s | No significant improvement |
| Max Relaxation Velocity (dp/dt_min) | Deteriorated from -1500 to ~ -600 mmHg/s | Significant improvement | Deteriorated from -1500 to ~ -600 mmHg/s | No significant improvement |
| ATP Content | Significantly reduced | Mitigated reduction | Reduced (level similar to hypoxia) | No mitigation |
| Recovery during Reperfusion | Slow | Improved | Faster than hypoxia alone (reached control in 5 min) | No additional improvement |
This section details the core methodology used in the primary study investigating this compound's effects [1].
The following diagrams illustrate the core mechanisms of NHE1 inhibition and its context-dependent outcomes.
This diagram shows the fundamental mechanism of the sodium-hydrogen exchanger and its inhibition by this compound.
This diagram clarifies why this compound has different effects under hypoxia alone versus combined hypoxia and acidosis.
Cariporide (HOE642) is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform-1 (NHE-1), the primary isoform present in myocardial cells [1] [2]. Its core protective mechanism involves halting the progression of ischemia to necrosis.
The table below summarizes the key elements involved in this pathway:
| Element | Full Name | Role in Ischemia/Reperfusion Injury |
|---|---|---|
| NHE-1 | Sodium-Hydrogen Exchanger isoform-1 | Main pathway for Na+ influx into the cardiac cell during ischemia [2]. |
| Intracellular Na+ | - | Accumulates due to NHE-1 activation as intracellular pH drops (hydrogen ion buildup) [1]. |
| Intracellular Ca2+ | - | Accumulates via the Na+/Ca2+ exchanger (NCX) as the Na+ gradient collapses, leading to cell death [1]. |
| This compound | - | Binds to and inhibits NHE-1, preventing Na+ and subsequent Ca2+ overload, thus protecting the myocyte [1] [2]. |
In the context of aged myocardium, recent research highlights an additional pathway involving Endoplasmic Reticulum (ER) Stress. The following diagram illustrates how this compound's inhibition of NHE-1 can protect cardiomyocytes from ER stress-induced apoptosis, a process potentially more prevalent in aged hearts.
This diagram shows that this compound, or the natural regulator miR-185, can inhibit NHE-1, reducing the expression of the pro-apoptotic protein CHOP and the activation of caspase-3, thereby protecting cells from death [2].
The GUARDIAN trial, a large-scale clinical study, tested this compound across a spectrum of patients at risk of myocardial ischemia. Furthermore, preclinical studies have defined doses for investigating cellular protection.
| Context | This compound Dosage | Key Findings |
|---|---|---|
| Human Clinical Trial (GUARDIAN) | 20, 80, or 120 mg | 120 mg dose showed a significant reduction in MI/death in high-risk CABG patients at 36 days. Lower doses were ineffective in the overall population [1]. |
| In Vitro (Cell Culture) | 20 μM | Pretreatment with 20 μM this compound significantly reduced ERS-induced apoptosis in Neonatal Rat Ventricular Myocytes (NRVMs) [2]. |
This protocol is used to study the protective effect of this compound on cardiomyocytes under controlled ER stress.
The workflow for this protocol can be visualized as follows:
This models the clinical scenario of a heart attack and restoration of blood flow.
Q: My in vitro experiments show high basal apoptosis in the control group, masking this compound's effect. What could be wrong? A: High background apoptosis often points to suboptimal cell health or overly harsh conditions.
Q: I am not observing a consistent reduction in infarct size with this compound in my aged animal I/R model. Why? A: The aged myocardium has a different physiological and molecular context.
Q: How can I demonstrate that my observed effect is specifically through NHE-1 inhibition? A: Specificity is key to validating your findings.
The field of direct myocardial cell protection continues to evolve. The connection between NHE-1 inhibition and the suppression of ER stress-induced apoptosis provides a promising new axis for research, particularly in the context of the aged heart where such stress may be heightened.
The table below summarizes the primary efficacy outcomes from the GUARDIAN trial, focusing on the combined endpoint of all-cause mortality or myocardial infarction (MI) [1] [2] [3].
| Patient Population | Time Point | Placebo Event Rate | This compound (120 mg) Event Rate | Risk Reduction | P-value |
|---|---|---|---|---|---|
| Overall Trial Population [3] | 36 days | Not fully specified | Not fully specified | 10% | 0.12 (NS) |
| Coronary Artery Bypass Graft (CABG) Patients [2] [3] | 36 days | 16.2% | 12.2% | 25% | 0.027 |
| CABG Patients [2] [3] | 6 months | 18.6% | 15.0% | Not specified | 0.033 |
| CABG Patients [2] | Postoperative Day 1 | 6.5% | 3.3% | 49% | 0.005 |
NS = Not Statistically Significant
The data indicates that the benefit in CABG patients was driven primarily by a significant reduction in non-fatal myocardial infarction [3]. The 20 mg and 80 mg doses of this compound showed event rates similar to placebo [2].
The GUARDIAN trial was a multicenter, double-blind, randomized, placebo-controlled study designed as a combined Phase 2/Phase 3 study [1].
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). The following diagram illustrates the mechanism by which NHE1 inhibition is proposed to protect myocardial cells during ischemia and reperfusion, which was the rationale for the GUARDIAN trial.
The scientific rationale was that during ischemia, the intracellular environment becomes acidic, triggering NHE1 activation. This leads to an influx of sodium ions (Na+) in exchange for hydrogen ions (H+). The accumulated sodium is then exchanged for calcium ions (Ca2+) via the sodium-calcium exchanger (NCX), resulting in dangerous calcium overload that precipitates cell death [1] [4]. By inhibiting NHE1, this compound was designed to break this cycle and prevent the progression from ischemia to necrosis [1].
The failure of the GUARDIAN trial to meet its primary objective has been discussed in scientific literature. One key debate centers on whether the rise in intracellular sodium during ischemia is primarily mediated by NHE1 or by persistent sodium channels, noting that many NHE1 inhibitors, including this compound, also block these channels [4]. This suggests the underlying mechanism of ischemia-reperfusion injury may be more complex than initially thought.
| Inhibitor Name | Primary Target | Key Characteristics & Experimental Findings | Clinical Status |
|---|
| This compound | NHE-1 | • Powerful & selective NHE1 inhibitor [1]. • Cardiology: Shown to reduce infarct size in experimental models; improved survival (70%) vs. controls in rat cardiac arrest model [2]. In large clinical trial (GUARDIAN), did not demonstrate overall efficacy for primary endpoint [3] [4]. • Oncology: In lab studies, reduces cancer cell proliferation, invasion, and metastasis; induces selective apoptosis in cancer cells by lowering pHi [1] [4]. | Investigational; clinical development halted in cardiology [4]. | | Amiloride | NHE-1 | • Early NHE-1 inhibitor, less potent than newer agents [4]. • Neurology: In mouse global cerebral ischemia model, reduced hippocampal zinc accumulation (approx. 44%) and neuronal death (up to 84% in CA1 region) [5]. • Used as a potassium-sparing diuretic. | Approved for clinical use as a diuretic. | | Eniporide | NHE-1 | • Another benzoyl-guanidine derivative NHE-1 inhibitor [4]. • Cardiology: Like this compound, evaluated for cardioprotection; clinical trials (e.g., ESCAMI) did not show benefits for reducing infarct size [4]. | Investigational; no clinical approval. | | AVE4454B | NHE-1 | • Novel NHE-1 inhibitor; in rat VF model, preserved left ventricular distensibility and ameliorated post-resuscitation myocardial dysfunction, but survival benefit less pronounced than this compound [2]. | Investigational; development appears halted. | | Compound 9t | NHE-1 | • Reported to be 500-fold more potent against NHE1 than this compound and highly selective [4]. Orally bioavailable with improved safety profile in preclinical models [4]. | Investigational; not yet tested in clinical trials for cancer. | | Tenapanor | NHE-3 | • Targets NHE3 transporter in the gut [6]. • Clinical Use: Approved for treating irritable bowel syndrome with constipation (IBS-C); works by inhibiting sodium absorption, increasing water in stool [6]. | Approved for clinical use (IBS-C). |
To help you interpret the data in the table, here are the methodologies from key experiments cited.
The following diagram illustrates the core mechanism of NHE-1 inhibition, which is central to the effects of this compound and similar drugs in both cardiac and cancer contexts.
Core Pathway of NHE-1 Inhibition
This diagram shows how inhibitors like this compound block a critical death pathway. In the heart, this prevents calcium overload and cell death following ischemia [3] [2]. In cancer cells, which rely on an alkaline internal environment, NHE-1 inhibition causes intracellular acidification, disrupting their metabolism and triggering cell death [1] [4].
| Trial Name | Patient Population | Intervention & Dosing | Primary Outcome(s) | Key Efficacy Results | Key Safety Results |
|---|---|---|---|---|---|
| GUARDIAN [1] [2] | 11,590 patients with ACS (unstable angina or MI) or undergoing high-risk PCI or CABG [1] [2]. | Cariporide (20 mg, 80 mg, or 120 mg) or placebo as a 60-minute infusion three times daily [1]. | Incidence of death or MI at 36 days [1]. | Overall, no significant reduction vs. placebo. A 25% risk reduction was observed in the CABG sub-group receiving the 120 mg dose [1]. | No significant adverse effects were identified in this trial [1]. |
| EXPEDITION [1] [2] | 5,761 high-risk patients undergoing CABG surgery [1] [2]. | This compound: 180-mg pre-op bolus, then 40 mg/hr for <24h post-op, then 20 mg/hr for >24h post-op (total <48h). vs. Placebo [1]. | Composite of death or MI at 5 days [2]. | Significant reduction in the composite endpoint: 16.6% vs. 20.3% (placebo). MI rate reduced from 18.9% to 14.4% [1] [2]. | Significant increase in mortality: 2.5% vs. 1.8% (placebo). Increased cerebrovascular events [1] [2]. |
The design of these trials is critical to understanding their outcomes.
GUARDIAN Trial Protocol [1] [2]
EXPEDITION Trial Protocol [1] [2]
This compound is a selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). The diagram below illustrates its role in ischemia-reperfusion injury, which was the primary therapeutic target in these trials.
The biological rationale for this compound's investigational use, as shown in the diagram, is as follows [1]:
By inhibiting NHE1, this compound was designed to block the initial sodium influx, thereby preventing the cascade that leads to calcium overload and cell death [1].
The EXPEDITION trial results were paradoxical: while this compound successfully reduced the rate of myocardial infarction, this benefit was offset by a significant increase in mortality and cerebrovascular events [1] [2]. Due to this unfavorable risk-benefit profile, This compound has not been approved for clinical use as a cardioprotective agent [1].
Subsequent research has pivoted to exploring the drug's potential in other areas, most notably as an anti-cancer agent [3] [1] [4]. The rationale is that many cancer cells overexpress NHE1 to maintain an alkaline intracellular pH, which promotes their survival and growth. Inhibiting NHE1 with this compound could disrupt this balance and induce cancer cell death [3] [4].
The table below summarizes the available quantitative data on the pharmacodynamic properties and cardioprotective effects of Cariporide and other NHE1 inhibitors, primarily from pre-clinical studies.
| Inhibitor Name | IC₅₀ in PS120/hNHE1 cells (μM) | IC₅₀ in Rat Cardiomyocytes (μM) | Cardioprotective Effects in Animal Models | Reported Clinical Safety Findings |
|---|---|---|---|---|
| This compound (HOE642) | 0.05 (in platelet assay, 100% inhibition at 60mg) [1] | 0.08 [2] | Consistent reduction in infarct size in ischemia/reperfusion models [1] [2]. | Generally well-tolerated in cardiological studies; some side effects related to drug accumulation and cerebrovascular complications reported [3]. |
| KR-32511 | 0.0069 [2] | 0.032 [2] | Potent protective effect against ischemic injury; superior to this compound in reducing infarct size in rat models [2]. | No clinical data available from the search results. |
| KR-32570 | 0.021 [2] | 0.11 [2] | Attenuates hypoxia-induced cell death in H9c2 cells by inhibiting intracellular Ca²⁺ overload [2]. | No clinical data available from the search results. |
| KR-33028 | 0.0053 [2] | 0.028 [2] | Highly potent in vitro; showed significant protective effects in models of myocardial infarction and heart failure [2]. | No clinical data available from the search results. |
| Sabiporide | - | 0.33 [2] | Less potent than this compound and newer inhibitors in rat cardiomyocyte assays [2]. | No clinical data available from the search results. |
| Zoniporide | - | - | Reduced ischemic myocardial injury in vitro and in vivo [2]. | Showed no or relatively small advantages over conventional treatments in clinical trials [2]. |
To contextualize the data in the table, here are the methodologies from the key experiments cited.
In Vitro NHE1 Inhibition Assay [2]
In Vivo Cardioprotective Efficacy (Ischemia/Reperfusion Model) [2]
Clinical Safety and Efficacy: The GUARDIAN Trial [1]
The following diagram illustrates the mechanism by which NHE1 inhibition provides cardioprotection during ischemia and reperfusion, based on the described pathophysiology [1] [2].
This pathway shows how NHE1 inhibition during ischemia interrupts the cascade that leads to cytotoxic calcium overload and cell death.
The available data suggests a clear trajectory for NHE1 inhibitor development: